Oryzalin

Catalog No.
S589941
CAS No.
19044-88-3
M.F
C12H18N4O6S
M. Wt
346.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oryzalin

CAS Number

19044-88-3

Product Name

Oryzalin

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)

InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in ethanol; practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C

Synonyms

ORYZALIN; 19044-88-3; Surflan; Dirimal; 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

The exact mass of the compound Oryzalin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; practically insoluble in hexane.solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °c)in water, 2.5 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

how does oryzalin inhibit microtubule polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The primary mechanism involves a direct and high-affinity interaction with the tubulin heterodimer, the building block of microtubules.

  • Tubulin Binding: Oryzalin forms a time- and pH-dependent complex with plant tubulin [1]. Ligand-binding experiments demonstrated an apparent affinity constant (K_app) of 1.19×10⁵ M⁻¹ for this interaction [1].
  • Inhibition of Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubule polymers. Research shows it inhibits the rapid phase of taxol-induced polymerization of plant microtubules with an apparent inhibition constant (K_i) of 2.59×10⁻⁶ M [1].
  • Stoichiometry: Maximum inhibition of polymerization occurs at an approximately 1:1 molar ratio of this compound to tubulin, indicating a highly specific interaction [1].
  • Species Specificity: This binding is pharmacologically distinct to plant tubulins. This compound does not appreciably bind to mammalian brain tubulin and does not inhibit its polymerization, highlighting its selective action [1].

Experimental Evidence and Protocols

Key experimental findings and methodologies that elucidate this compound's action are summarized below.

Study System Key Experimental Approach Core Finding on Microtubule Polymerization
Haemanthus endosperm cells [1] Immunogold staining of microtubules (MTs) after this compound treatment 1.0×10⁻⁷ M this compound depolymerized existing MTs and prevented new MT formation at all mitotic stages.
Cultured Rosa cells [1] Turbidimetry, electron microscopy, and polymer sedimentation analysis of tubulin in vitro Inhibited taxol-induced tubulin polymerization (K_i: 2.59×10⁻⁶ M); binding affinity (K_app): 1.19×10⁵ M⁻¹.
Arabidopsis roots [2] [3] Whole-mount tubulin immunolabeling and confocal microscopy after drug treatment Cortical microtubules were depolymerized, confirming disruption of the interphase cytoskeleton.

Beyond the core mechanism, research reveals additional cellular impacts and research applications:

  • Secondary Cellular Effects: this compound can induce nodulation of the endoplasmic reticulum and alter Golgi apparatus morphology, an effect not caused by other microtubule-disrupting herbicides [2].
  • Induction of Polyploidy: By disrupting the spindle microtubules during cell division, this compound prevents chromosome segregation. This is exploited in research to induce polyploidy in plants [4] [5].

Cellular Consequences Pathway

The disruption of microtubule dynamics triggers a cascade of detrimental effects in plant cells, ultimately inhibiting growth. This pathway can be summarized as follows:

G This compound This compound TubulinBinding Binds to plant tubulin This compound->TubulinBinding PolymerizationBlock Inhibits microtubule polymerization TubulinBinding->PolymerizationBlock MicrotubuleLoss Loss of cytoplasmic microtubules PolymerizationBlock->MicrotubuleLoss SpindleFailure Mitotic spindle failure MicrotubuleLoss->SpindleFailure CellExpansionDisrupt Disrupted cell expansion MicrotubuleLoss->CellExpansionDisrupt CellDivisionStop Inhibition of cell division SpindleFailure->CellDivisionStop CellWallDefects Abnormal cellulose deposition & cell wall structure CellExpansionDisrupt->CellWallDefects EthyleneProduction Stimulated ethylene production CellExpansionDisrupt->EthyleneProduction RootGrowthInhibit Inhibition of root growth CellWallDefects->RootGrowthInhibit EthyleneProduction->RootGrowthInhibit

This diagram illustrates how the primary mechanism of tubulin binding leads to broad cellular dysfunction.

Key Insights for Researchers

  • Primary Action: The most sensitive mode of action is the direct poisoning of microtubule dynamics in higher plant cells [1].
  • Utility in Research: this compound is a critical tool for studying the cytoskeleton and, at higher concentrations, for inducing polyploidy in plants [4] [5].
  • Beyond Microtubules: Be aware that this compound can have secondary, microtubule-independent effects on endomembranes like the ER, which are not shared by all anti-microtubule agents [2].

References

Molecular Mechanism and Selective Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Oryzalin exerts its effect by binding to α-tubulin, specifically at a site beneath the H1-S2 loop, which disrupts protofilament interactions and prevents microtubule polymerization [1] [2]. This binding is selective for protozoan tubulin due to key amino acid differences in the binding site; vertebrate tubulin has a low affinity for dinitroanilines, which accounts for the compound's selective toxicity against parasites and its minimal effects on host cells [1] [2]. This mechanism is shared across other protozoan parasites, including Leishmania and Trypanosoma [2] [3].

G This compound This compound Protozoan_Tubulin Protozoan_Tubulin This compound->Protozoan_Tubulin High Affinity Binding Vertebrate_Tubulin Vertebrate_Tubulin This compound->Vertebrate_Tubulin Low Affinity Binding Microtubule_Disassembly Microtubule_Disassembly Protozoan_Tubulin->Microtubule_Disassembly Mitosis_Disruption Mitosis_Disruption Microtubule_Disassembly->Mitosis_Disruption Selective_Toxicity Selective_Toxicity Mitosis_Disruption->Selective_Toxicity Parasite Death

This compound selectively binds protozoan tubulin, disrupting microtubule function.

Structure-Activity Relationship (SAR) of Dinitroanilines

Systematic modifications of the this compound structure have identified features critical for anti-parasitic activity. The core structure consists of a dinitrobenzene ring with substitutions at the 4-position (typically a sulfonamide or amine) and the 1-position (alkyl or aryl amino groups) [1].

The table below summarizes the activity of key this compound analogs against Toxoplasma gondii [1].

Compound R1 R2 X Y Z IC₅₀ vs T. gondii (μM)
This compound (6i) -CH₂CH₂CH₃ -CH₂CH₂CH₃ -NO₂ -SO₂NH₂ -H ~0.05 [2]
18b -CH₂CH₂CH₃ -CH₂CH₂CH₃ -NO₂ -NH₂ -CF₃ 0.036
6a -Ph -CH₂Cl -NO₂ -SO₂NH₂ -H 0.85
Dinitramine (18a) -CH₂CH₃ -CH₂CH₃ -NO₂ -NH₂ -CF₃ Data in [1]
GB-II-5 -Ph -CH₂CH₂CH₃ -NO₂ -SO₂NH₂ -H >10 (vs T. gondii) [2]

Key SAR insights from the data include:

  • Potency of Trifluoromethyl Group: Replacing the sulfonamide group with a simple amine and adding a trifluoromethyl (CF₃) group at the meta position (Z) produces highly potent compounds, as seen with 18b [1].
  • Sulfonamide vs. Amine: The sulfonamide group (Y = -SO₂NH₂) is not essential for high potency. Amine derivatives like dinitramine and 18b show excellent activity [1] [2].
  • Alkyl Substitutions: Dipropyl amino groups (R1, R2 = -nPr) appear optimal for activity against T. gondii, as seen in this compound and 18b [1]. Bulky aromatic groups (like in 6e, 6f) lead to non-specific toxicity [1].
  • Species-Specific Selectivity: GB-II-5, featuring a phenyl group on the aniline nitrogen, is highly potent against kinetoplastids but weak against apicomplexans, highlighting how minor structural changes can confer species selectivity [2] [3].

Key Experimental Protocols

Standardized assays are essential for evaluating compound activity and mechanism. Here are key methodologies from the literature.

In Vitro Anti-Parasitic Activity and Cytotoxicity

The plaque assay is used to determine the concentration that inhibits parasite replication by 50% (IC₅₀) [1].

  • Host Cell and Parasite Culture: Human foreskin fibroblasts (HFFs) are cultured and infected with T. gondii tachyzoites (e.g., RH strain) [1] [2].
  • Compound Treatment: Infected monolayers are incubated with serial dilutions of the test compound for a set period (e.g., 5-7 days) [1].
  • Plaque Visualization and IC₅₀ Calculation: Monolayers are fixed, stained, and plaques are counted. The IC₅₀ is calculated from dose-response curves [1].
  • Cytotoxicity Assessment: The same compounds are tested on uninfected host cells (e.g., J774 macrophages, PC3 prostate cancer cells) using metabolic assays to determine the cytotoxic concentration (CC₅₀). A Selectivity Index (SI = CC₅₀ / IC₅₀) is then calculated [3].
Direct Target Engagement and Mechanism

Immunofluorescence microscopy (IFA) is used to visualize the direct effect of compounds on parasite microtubules [1].

  • Parasite Treatment: Intracellular T. gondii parasites are treated with the compound for a specific duration [1].
  • Fixation and Staining: Samples are fixed, permeabilized, and incubated with anti-α-tubulin antibodies and a fluorescent secondary antibody. DAPI is often used to stain DNA [1].
  • Microscopy and Analysis: Images are captured using a fluorescence microscope. Selective antimitotics show disrupted parasite microtubules while host cell microtubules remain intact [1].

In vitro tubulin polymerization assays provide direct evidence of target engagement [3].

  • Tubulin Purification: Tubulin is purified from parasite cells (e.g., Leishmania) or mammalian brain [3].
  • Assembly Monitoring: Purified tubulin is incubated with GTP in a thermostatted cuvette with and without the test compound. Polymerization is monitored by light scattering or turbidity.
  • Data Analysis: The rate and extent of microtubule formation are compared. Selective compounds inhibit protozoan tubulin polymerization but have minimal effect on mammalian tubulin [3].

Therapeutic Potential and Further Research

This compound analogs represent a promising class of selective antimitotic agents for treating neglected parasitic diseases [1] [3]. The primary challenge for their development as therapeutics is optimizing pharmacokinetic properties, particularly water solubility, to improve in vivo efficacy [3]. Strategies like formulating this compound in lipid nanoparticles have been explored to enhance bioavailability and reduce toxicity [3].

References

Oryzalin Solubility, Stability, and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on oryzalin's properties for in vitro applications.

Property Details & Quantitative Data Context & Recommendations
General Solubility Sparingly soluble in water [1]. Necessitates use of organic solvents for stock solution preparation.
Common Solvents DMSO is most common [1]. Ethanol or DMSO-water mixtures are also used [1]. Ensates complete dissolution for accurate dosing.
Stock Solution Concentration Typical range: 1,000 - 10,000 mg/L (1 - 10 g/L) [1]. A 10 g/L stock is standard; example: 1 g this compound in DMSO to 100 mL final volume [1].
Working Concentration Highly species-dependent; commonly explored range: 0.1 - 10 mg/L in culture media [1]. Requires empirical optimization; start low and increase incrementally [1].
Solution Stability & Storage Stock solutions: Several months stable at 4°C in amber glass [1]. Dry powder: Stable in cool, dry place, protected from light and oxidizing agents [1]. Filter sterilization is recommended over autoclaving to avoid potential heat-induced degradation [1].

Experimental Protocol: Preparing this compound Stock Solution

The following workflow details the standard laboratory procedure for preparing a filter-sterilized this compound stock solution.

Start Start Preparation Step1 1. Weigh this compound Powder ( e.g., 1 g for 10 g/L stock ) Start->Step1 Step2 2. Add Solvent (e.g., DMSO) Slowly add ~90% final volume Step1->Step2 Step3 3. Dissolve Completely Stir continuously; gentle heat (<40°C) if needed Step2->Step3 Step4 4. Adjust Final Volume Bring to target volume with solvent Step3->Step4 Step5 5. Filter Sterilize Use 0.22 μm filter Step4->Step5 Step6 6. Aliquot & Store In amber glass bottle at 4°C Step5->Step6 End Stock Solution Ready Step6->End

Key Technical Considerations & Safety

  • Sterilization Method: While this compound is generally heat-stable, filter-sterilization (0.22 µm) is recommended over autoclaving to avoid potential heat-induced degradation or precipitation [1].
  • Solvent Compatibility: The choice of solvent may require compatibility testing with other media components. Precipitation or changes in gelling agent strength can indicate issues [1].
  • Safety Precautions: this compound is a herbicide. Handle with care using appropriate PPE (gloves, goggles, lab coat). Work in a well-ventilated area or fume hood, and follow all institutional regulations for chemical waste disposal [1].

Key Takeaways for Researchers

  • Primary Solvent: DMSO is the solvent of choice for preparing concentrated stock solutions [1].
  • Stability Regime: Stock solutions are stable for months at 4°C when protected from light [1].
  • Sterilization Preference: Filter-sterilization is the recommended method to maintain integrity [1].

References

oryzalin plant tubulin binding site

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Binding Site on α-Tubulin

The long-debated binding site for oryzalin on α-tubulin has been elucidated through modern computational and structural biology techniques. Research now strongly suggests that this compound binds to the same site as the natural product pironetin, a known tubulin polymerization inhibitor [1].

The table below summarizes the key characteristics of the proposed this compound-binding site.

Feature Description
Location Pironetin site on the α-tubulin core [1].
Key Interactions Dipropylamine chain interacts with a hydrophobic pocket; sulfonamide group forms hydrogen bonds at the site entrance [1].
Key Evidence Most mutations in Toxoplasma gondii α-tubulin that confer this compound resistance are located within this site [1].

This binding site model effectively explains the compound's selectivity. Susceptible organisms (like plants and protozoan parasites) have specific, smaller amino acids at critical positions (e.g., Valine or Isoleucine at position 202), which allow this compound to bind. In contrast, non-susceptible organisms (like mammals and nematodes) often have a bulkier Phenylalanine residue at this position, which sterically hinders this compound binding and confers natural resistance [1].

Molecular Basis of this compound Resistance

Specific point mutations in α-tubulin can lead to high-level this compound resistance by reducing the drug's binding affinity or altering protein flexibility. The following table details the mechanistic effects of key resistance mutations identified in Toxoplasma gondii α-tubulin [1] [2].

Mutation Proposed Mechanism of Resistance
L136F Significantly decreases ORY binding affinity [2].
V202F Introduces a bulky side chain that sterically hinders ORY binding [1] [2].
T239I Diminishes local flexibility of the α-tubulin protein [2].
V252L Diminishes local flexibility of the α-tubulin protein [2].
R243S Reduces protein stability by disrupting a key salt bridge interaction with E27, leading to binding site closure [2].

The diagram below illustrates the workflow for identifying the this compound-binding site and validating it through resistance mutation analysis.

G Start Start: Identify this compound-Resistant Mutations MSA Multiple Sequence Alignment Start->MSA Proposal Propose Binding Site (Pironetin Site) MSA->Proposal CompModel Computational Modeling (Molecular Docking, WnS) Proposal->CompModel MD Molecular Dynamics Simulations CompModel->MD Validation Validate Binding Mode & Resistance Mechanisms MD->Validation End Confirmed this compound- Binding Site Validation->End

Experimental Protocols for Studying Binding

The following are key experimental methodologies used to characterize the interaction between this compound and tubulin.

Tubulin Polymerization Assay In Vitro

This classic assay directly measures this compound's inhibitory effect.

  • Procedure: Tubulin is isolated from a susceptible source (e.g., cultured plant cells). The protein is incubated in a polymerization-promoting buffer at a defined temperature (e.g., 24°C) with or without this compound. Polymerization is monitored in real-time by measuring the increase in turbidity (absorbance at 350 nm) [3] [4].
  • Data Analysis: The rate and extent of polymerization in the treated sample are compared to the untreated control. The concentration that causes 50% inhibition (IC₅₀) can be determined [3].
Ligand Binding Measurements

These experiments quantify the physical interaction between this compound and tubulin.

  • Radioactive Ligand Binding: Tubulin is incubated with [¹⁴C]-labeled this compound. The formed tubulin-oryzalin complex can be separated from free this compound using methods like equilibrium dialysis or filter binding. Data from quasi-equilibrium measurements are used to calculate the dissociation constant (Kd) and binding stoichiometry [4].
  • Key Parameters: For maize tubulin, a Kd of 95 nM at pH 6.9 and 23°C has been reported, demonstrating high-affinity binding [4]. Binding is rapid, reversible, and pH-dependent [4].
Competitive Binding Assay

This method identifies if different herbicides share the same binding site.

  • Procedure: Tubulin is incubated with a constant concentration of [¹⁴C]-oryzalin in the presence of increasing concentrations of an unlabeled competitor herbicide (e.g., amiprophos-methyl, APM). The reduction in bound radioactive this compound is measured [5].
  • Data Analysis: Competitive inhibition indicates that both compounds bind to the same or overlapping sites on tubulin. The inhibition constant (Ki) for the competitor can be calculated [5].

Other Applications: Induced Polyploidy

Beyond its use as a herbicide and antiparasitic agent, this compound's ability to disrupt microtubule assembly is exploited in plant biotechnology to artificially induce polyploidy. By inhibiting microtubule formation during mitosis, this compound prevents chromosome segregation, resulting in cells with doubled chromosome sets (polyploidy). This is used to create new plant lines with desirable traits, such as larger organs and potentially higher yields of secondary metabolites in medicinal plants like borage (Borago officinalis) [6].

References

oryzalin herbicidal mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Oryzalin is a dinitroaniline herbicide that targets the cytoskeleton by inhibiting microtubule assembly. Microtubules, composed of α- and β-tubulin heterodimers, are critical for cell division, intracellular transport, and cell shape maintenance in plants [1].

  • Target Protein Binding: this compound binds directly to plant α-tubulin, preventing the polymerization of tubulin dimers into microtubules [2] [3]. This binding is time- and pH-dependent, forming a stable tubulin-oryzalin complex [3].
  • Species Specificity: This binding exhibits strong pharmacological differences between plant and animal tubulins. This compound effectively depolymerizes plant microtubules at low concentrations (e.g., (1.0 \times 10^{-7}) M) but does not appreciably bind to mammalian brain tubulin or inhibit its polymerization [3].
  • Cellular Consequences: Disruption of microtubules leads to the failure of mitotic spindle formation, arresting cell division during mitosis. It also disorganizes cortical microtubules, impairing cell wall formation and anisotropic cell growth, resulting in swollen, stunted roots and shoots [2] [4] [1].

Quantitative Biochemical Data

The following table summarizes key quantitative data on this compound's interaction with plant tubulin and its effects in experimental systems.

Parameter Value Experimental Context Source
Apparent Inhibition Constant (K(_i)) (2.59 \times 10^6) M Inhibition of taxol-induced microtubule polymerization in Rosa sp. tubulin, 24°C [3]
Apparent Affinity Constant (K(_{app})) (1.19 \times 10^5) M(^{-1}) Binding of [(^{14})C]this compound to Rosa sp. tubulin, pH 7.1, 24°C [3]
Molar Ratio for Max. Inhibition ~1:1 (this compound:tubulin) Taxol-induced polymerization of Rosa sp. tubulin [3]
Critical Concentration for MT Disruption (1.0 \times 10^{-7}) M Depolymerized microtubules in Haemanthus endosperm cells [3]
Working Concentration (In Vitro) 0.1 - 10 mg/L Typical range for plant tissue culture applications [5]
Polyploidy Induction (In Vitro Nodes) 5 µM for 12-48 h Effective treatment for chromosome doubling in Rosa rugosa [6]

Mechanisms of Resistance

Resistance to dinitroaniline herbicides like this compound can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): Point mutations in the α-tubulin gene can reduce herbicidal binding. For example:
    • The Arg-243-Met mutation in Lolium rigidum causes helical growth in homozygous plants and confers resistance [1].
    • In the apicomplexan parasite Toxoplasma gondii, mutations in α1-tubulin (e.g., His28Gln) map to regions involved in lateral protofilament interactions and the predicted this compound-binding site, conferring resistance [2].
  • Non-Target-Site Resistance (NTSR): Enhanced metabolic detoxification can also confer resistance. In Lolium rigidum, a cytochrome P450 gene (CYP81A10) has been identified that metabolizes trifluralin, a related dinitroaniline herbicide [1].

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This method measures this compound's direct effect on microtubule assembly [3].

  • Tubulin Isolation: Isolate tubulin from cultured plant cells (e.g., Rosa sp.) using cycles of polymerization and depolymerization in a sucrose-containing buffer.
  • Turbidimetry Assay: Monitor microtubule polymerization by light scattering (absorbance at 350 nm) in a spectrophotometer.
    • Reaction Mix: Purified tubulin, GTP, taxol to promote assembly.
    • This compound Addition: Add to reaction mix at various concentrations.
    • Data Analysis: Calculate the apparent inhibition constant (K(_i)) from polymerization kinetics.

G start Start Experiment iso Tubulin Isolation start->iso prep Prepare Reaction Mix (Tubulin, GTP, Taxol) iso->prep add Add this compound prep->add measure Measure Absorbance at 350nm add->measure analyze Analyze Polymerization Kinetics measure->analyze end Determine Ki analyze->end

Workflow for in vitro tubulin polymerization assay.

Protocol 2: Inducing Polyploidy in Plants

This compound is widely used to induce polyploidy by disrupting the mitotic spindle [6] [7] [5].

  • Plant Material: Use sterile in vitro nodal sections.
  • This compound Solution: Prepare a filter-sterilized stock solution (e.g., 10,000 mg/L in DMSO).
  • Treatment: Immerse explants in this compound-containing media.
    • Concentration: 2.5 - 5 µM.
    • Exposure Time: 6 to 48 hours (optimal time varies by species).
  • Post-Treatment Analysis:
    • Ploidy Determination: Use flow cytometry on regenerated shoots.
    • Phenotypic Screening: Assess for polyploid traits like thicker leaves.

G begin Begin Protocol stock Prepare this compound Stock (10,000 mg/L in DMSO) begin->stock media Add to Culture Media (2.5 - 5 µM final concentration) stock->media expose Expose In Vitro Nodes (6 - 48 hours) media->expose transfer Transfer to Recovery Media expose->transfer regen Regenerate Shoots transfer->regen flow Flow Cytometry Analysis regen->flow confirm Confirm Polyploidy flow->confirm

Workflow for inducing polyploidy in plants using this compound.

Research Applications and Notes

  • Beyond Herbicide Research: this compound's mechanism is exploited in other research areas. It is used to induce polyploidy in plant breeding [7] and as a selective tool in parasitology to study apicomplexan microtubules, given its specificity for plant/protist tubulin over mammalian tubulin [2].
  • Handling and Solubility: this compound is sparingly soluble in water and is typically dissolved in DMSO for stock solutions. It is relatively heat-stable but filter-sterilization is recommended over autoclaving [5].

References

Oryzalin In Vitro Polyploidy Induction: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oryzalin-Induced Polyploidy

Artificial polyploidization using antimitotic agents like this compound has emerged as a powerful biotechnological tool for plant enhancement, particularly for medicinal species important in drug discovery and development. This compound (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide that induces polyploidy by binding to plant tubulin and disrupting microtubule polymerization during mitosis, preventing chromosome segregation and resulting in whole-genome duplication [1] [2]. Compared to traditional colchicine, this compound offers significant advantages including higher affinity for plant tubulins, effectiveness at lower concentrations, and reduced toxicity to humans and animals, making it particularly suitable for pharmaceutical crop improvement [3] [2] [4].

General Protocol Framework

The following diagram illustrates the core workflow for this compound-induced in vitro polyploidy establishment:

G Start Start: Explant Selection A Surface Sterilization Start->A B Pre-culture (24-48h) A->B C This compound Treatment B->C D Rinse & Recovery C->D E Subculture & Regeneration D->E F Ploidy Verification E->F F->C If mixoploid/diploid G Stable Polyploid Line F->G

Comprehensive Protocol Components

Explant Selection and Preparation

Successful polyploid induction begins with appropriate explant selection:

  • Preferred explant types: Nodal segments with axillary buds, shoot tips, protocorms, or embryogenic callus [5] [2] [4]. Stem segments are particularly effective due to abundant actively dividing cells that promote genome duplication [5].
  • Sterilization protocol: Surface sterilize with 70% ethanol (1-2 minutes) followed by sodium hypochlorite (1-5% for 10-20 minutes with continuous agitation), then rinse 3-5 times with sterile distilled water [6] [5] [4].
  • Pre-culture: Maintain explants on standard culture medium (typically Murashige and Skoog basal medium) for 24-48 hours before this compound treatment to ensure active cell division [4].
This compound Stock Solution Preparation
  • Dissolve this compound in 1-2% dimethyl sulfoxide (DMSO) to enhance solubility and tissue penetration [5] [4].
  • Filter sterilize through 0.22 μm membrane filters and incorporate into sterile culture media [5].
  • Prepare working solutions fresh from stock to maintain efficacy.
Treatment Application Methods

Two primary application methods have proven effective:

  • Immersion in liquid medium: Submerge explants in liquid culture medium containing this compound, with agitation (100 rpm) to enhance uniform exposure [5].
  • Solid medium incubation: Transfer explants to solid culture medium supplemented with this compound [7].

Optimized Parameters Across Plant Species

The table below summarizes successful this compound treatment parameters across diverse medicinal and ornamental species:

Table 1: Species-Specific this compound Treatment Parameters for Polyploid Induction

Plant Species Explant Type This compound Concentration Exposure Duration Induction Efficiency Key Morphological Changes Citation
Cannabis sativa (Machine learning-optimized) Nodal segments 32.98 µM 17.92 hours 93.75% tetraploid Larger leaves, increased vigor [8]
Lysimachia xiangxiensis (Optimal treatment) Stem segments 0.001% (w/v) ~22.7 µM 4 days Up to 100% Larger, thicker leaves; longer vines [5]
Melissa officinalis (Highest induction) Nodal segments 40 µM 24 hours 8% Larger leaves, higher chlorophyll [4]
Mentha spicata In vitro shoots Not specified Not specified Significant Superior morphology, enhanced essential oils [9]
Allium hirtifolium (Persian shallot) Basal plate 0.001% (w/v) ~22.7 µM 8 hours 45.5% Larger stomata, higher phytochemicals [7]
Borago officinalis Immature zygotic embryos Not specified Not specified Stable tetraploids Thicker, darker leaves; increased trichomes [1]
Callisia fragrans Not specified Not specified Not specified Confirmed tetraploids Enhanced metabolite accumulation [10]

Critical Optimization Factors

Successful polyploid induction requires balancing multiple parameters:

  • Concentration-Exposure Relationship: Generally, lower concentrations require longer exposures while higher concentrations need shorter durations to minimize toxicity [5] [3]. One study noted an inverse relationship between survival rates and polyploid induction efficiency [3].

  • Species-Specific Optimization: Optimal parameters vary significantly by species and even genotype, necessitating empirical optimization [2] [8]. Machine learning approaches can dramatically improve optimization efficiency [8].

  • Treatment Environment: Dark incubation during treatment may enhance this compound stability and efficacy [5].

Post-Treatment Procedures

Recovery and Regeneration
  • Thorough rinsing: Rinse treated explants 3-5 times with sterile distilled water to remove residual this compound [5] [4].
  • Transfer to regeneration medium: Place on this compound-free medium, typically Murashige and Skoog basal formulation with appropriate plant growth regulators [5] [4].
  • Subculturing: Maintain with regular subculturing (every 30 days) until sufficient growth for ploidy assessment [4].
Ploidy Verification Methods

Multiple confirmation techniques should be employed:

  • Flow cytometry: The gold standard for ploidy determination, providing rapid analysis of nuclear DNA content [10] [1] [4].
  • Chromosome counting: Direct microscopic examination of metaphase chromosomes from root tips or meristems provides definitive ploidy confirmation [5] [7].
  • Stomatal analysis: Tetraploids typically exhibit larger stomata with lower density compared to diploids [5] [1] [4].
  • Morphological screening: Initial visual identification of potential polyploids based on thicker, darker green leaves, and reduced growth rate [5].

Expected Outcomes and Applications

Morphological and Physiological Changes

Successful polyploid induction typically produces:

  • "Gigas" effect: Enlarged vegetative organs including thicker stems, larger, darker green leaves [1] [8].
  • Altered stomatal characteristics: Larger guard cells with reduced density [5] [1].
  • Modified growth habit: Often more compact growth with shorter internodes [4].
  • Enhanced photosynthetic capacity: Frequently observed increases in chlorophyll content and photosynthetic rates [5] [4].
Metabolic Enhancement for Pharmaceutical Applications

Polyploidization often significantly enhances production of valuable secondary metabolites:

  • Essential oil yield: 75% increase in Melissa officinalis with larger peltate trichomes [4].
  • Antioxidant compounds: Elevated total phenolic content and antioxidant capacity in Allium hirtifolium [7] and Callisia fragrans [10].
  • Unique metabolite profiles: Distinct phytochemical compositions with novel compounds in polyploid Callisia fragrans [10].
  • Gene expression modulation: Upregulation of biosynthetic pathway genes (e.g., PAL, C4H, I3'H) in Astragalus membranaceus [6].

Troubleshooting and Quality Control

  • Mixoploid management: Chimeric tissues containing both diploid and polyploid cells are common initially. Repeated subculturing or meristem re-isolation can help achieve stable polyploid lines [6] [8].
  • Vitrification control: Monitor for vitrification (watery, translucent appearance) post-treatment, indicating stress [3].
  • Stability verification: Confirm ploidy stability over multiple generations through flow cytometry [10] [4].
  • Optimization approach: Employ systematic testing of concentration × duration combinations, potentially enhanced by machine learning algorithms for efficient optimization [8].

Conclusion

This compound-mediated in vitro polyploid induction represents a highly effective, relatively safe method for enhancing medicinal plants for pharmaceutical applications. Successful implementation requires careful attention to species-specific optimization of concentration and exposure parameters, followed by rigorous ploidy verification. The resulting polyploids frequently exhibit not only improved morphological characteristics but also significantly enhanced production of valuable secondary metabolites, making this technique particularly valuable for drug discovery and development from plant sources.


References

Comprehensive Application Notes and Protocols for Oryzalin-Induced Chromosome Doubling in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Oryzalin, a dinitroaniline herbicide, has emerged as a highly effective and less cytotoxic alternative to colchicine for inducing polyploidy in plants. Its mechanism of action involves binding to plant tubulin and disrupting microtubule polymerization during mitosis, thereby preventing chromosome segregation and leading to genome duplication [1] [2]. This document provides a detailed technical summary of effective this compound concentrations, application protocols, and expected outcomes based on recent scientific literature, aimed at supporting research and development activities.

This compound Concentration and Treatment Efficacy Across Plant Species

The optimal concentration and exposure duration for this compound treatment vary significantly across species and explant types. The following table summarizes successful protocols from recent studies.

Table 1: Effective this compound Treatment Parameters for Chromosome Doubling in Various Plant Species

Plant Species Explants Used This compound Concentration Exposure Duration Key Outcomes Source
Rosa (Rose) Shoot tips, thin (1mm) nodal sections 5 µM, 15 µM 1 to 14 days Highest tetraploid frequency (66%) with 5 µM for 1 day on nodal sections. [1]
Solanum (Potato) species Apical buds 28.8 µM 24 hours (aqueous dip) Mean yield of 4.1 tetraploid plants per 10 treated buds. High chimaera frequency (50-100%). [3]
Borago officinalis (Borage) Immature zygotic embryos Protocol details not fully specified in abstract. In vitro Successful induction of stable tetraploids verified by flow cytometry. [2]
Callisia fragrans Not specified in abstract Protocol details not fully specified in abstract. In vitro Successful creation of polyploids with enhanced metabolic profiles. [4]
Lysimachia xiangxiensis Stem segments 0.001% - 0.003% (w/v) (~12 - 36 µM*) 2 to 6 days Optimal scheme: 0.001% for 4 days, resulting in 100% induction rate. [5]

Note: *Conversion based on this compound molecular weight of 346.35 g/mol.

Detailed Experimental Protocol

This section outlines a generalized and adaptable protocol for in vitro this compound-induced chromosome doubling, synthesized from the methodologies cited above.

Reagent Preparation
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in high-purity dimethyl sulfoxide (DMSO). DMSO acts as an effective solvent and carrier for the lipophilic this compound molecule.
  • Working Solution: Dilute the stock solution in an appropriate sterile liquid culture medium (e.g., Murashige and Skoog (MS) medium) to the desired final concentration. The final concentration of DMSO in the working solution should typically not exceed 0.1-2% (v/v) to minimize toxicity [5].
  • Sterilization: Filter-sterilize the this compound working solution using a 0.22 µm membrane filter to maintain aseptic conditions.
Explant Treatment
  • Explant Selection: Choose meristematic-rich tissues. Studies have successfully used shoot tips, apical buds, nodal sections, and stem segments [1] [3] [5].
  • Treatment Application: Immerse the explants in the sterile this compound working solution. Agitation on an orbital shaker (e.g., at 100 rpm) can improve contact and penetration [5].
  • Incubation: Conduct the treatment in the dark at a temperature specific to the plant species (commonly 22-25°C) for the predetermined duration.
Post-Treatment Recovery and Regeneration
  • Rinsing: After treatment, rinse the explants thoroughly with sterile distilled water (e.g., five times) to remove residual this compound [5].
  • Recovery Culture: Transfer the rinsed explants to a standard hormone-free solid propagation medium (e.g., MS medium with sucrose and agar) to recover and initiate growth.
  • Shoot Regeneration: Subculture the developing shoots onto fresh medium periodically (e.g., monthly) under standard light conditions (e.g., 14h light/10h dark cycle) until well-established plantlets form [5].
Ploidy Level Verification
  • Initial Screening: Visually screen regenerated plantlets for morphological indicators of polyploidy, such as thicker, darker green leaves, larger stomata with reduced density, and shorter internodes [1] [2] [5].
  • Flow Cytometry: Perform flow cytometric analysis on leaf tissue from putative polyploids. This is the most reliable and widely used method for rapid confirmation of ploidy level [2] [4] [5].
  • Chromosome Counting: For definitive confirmation, conduct chromosome counts on root tip squashes or other meristematic cells [5].
  • Chimaera Resolution: Be aware that initial regenerants are often chimaeric (containing both diploid and polyploid cells). To obtain stable, non-chimaeric polyploids, it is necessary to propagate plants vegetatively over several cycles or proceed through a seed generation to segregate the tetraploid sector [3].

Expected Morphological and Physiological Outcomes

Induced polyploidy typically results in a range of phenotypic and physiological changes, often referred to as the "gigas" effect.

Table 2: Common Traits Observed in this compound-Induced Polyploids Compared to Diploid Progenitors

Trait Category Common Effect of Polyploidy Specific Examples
Morphology Thicker, darker green leaves; Increased leaf breadth/length ratio; Larger but fewer stomata; Longer or shorter internodes; Increased petal number. Rosa: Doubled petal number, darker leaves [1]. Lysimachia: Larger, thicker leaves [5].
Physiology & Metabolism Enhanced photosynthetic capacity; Altered secondary metabolite production; Improved pollen viability (in some species). Callisia: Enhanced antioxidant and anti-inflammatory metabolites [4]. Lysimachia: Higher chlorophyll content, net photosynthesis [5]. Rosa: Increased pollen viability [1].

Experimental Workflow for this compound-Induced Chromosome Doubling

The following diagram summarizes the entire experimental workflow, from explant preparation to the final confirmation of stable polyploid plants.

G Start Start: Prepare Sterile Explants (Shoot tips, nodal sections, etc.) A Treat with this compound Solution (Varying concentration & duration) Start->A B Rinse & Transfer to Recovery Medium A->B C Regenerate Plantlets under Light/Culture Conditions B->C D Primary Screening: Morphological Assessment C->D E Ploidy Verification: Flow Cytometry / Chromosome Count D->E F Identify Chimaeras E->F Mixed cells G Stable Polyploid Line E->G Uniform polyploid H Vegetative Propagation or Seed Generation F->H H->G

Conclusion and Research Implications

This compound is a potent and efficient agent for inducing polyploidy across a wide range of plant species. Successful application requires careful optimization of explant type, this compound concentration, and exposure duration. Key challenges include managing treatment toxicity and resolving chimaerism in initial regenerants.

The induction of polyploidy can lead to significant improvements in desirable agronomic and physiological traits, such as enhanced biomass, stress tolerance, and increased production of valuable secondary metabolites [2] [4]. This makes this compound-induced chromosome doubling a powerful biotechnological tool in plant breeding, functional genomics research, and the development of improved cultivars for pharmaceutical and nutraceutical industries.

References

Comprehensive Application Notes and Protocols for Oryzalin-Mediated Tetraploid Induction in Medicinal Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polyploidy Induction and Pharmaceutical Applications

Polyploidy, the condition whereby organisms possess more than two complete sets of chromosomes, represents a powerful biotechnological tool for enhancing agronomically important traits in medicinal plants. This phenomenon is widely prevalent in cultivated crops, with approximately 40% of agricultural species being polyploids, presumably due to desirable phenotypic implications including larger leaves, flowers, and fruits [1]. In pharmaceutical applications, polyploidy induction has gained significant attention for its potential to enhance secondary metabolite production in medicinal species, thereby increasing the yield of bioactive compounds for drug development and nutraceutical applications [1] [2]. Artificial tetraploid induction can alter morphological, physiological, and biochemical characteristics, potentially leading to improved biomass accumulation and changes in the production of valuable pharmaceutical compounds.

The application of antimitotic agents such as oryzalin has revolutionized polyploidy induction in medicinal species, offering a more efficient and less toxic alternative to traditional colchicine treatment [3]. This compound (3,5-dinitro-N4,N4-dipropylsulfanilamide), a dinitroaniline herbicide, induces polyploidy by binding to tubulin subunits and disrupting microtubule polymerization during cell division, thereby preventing chromosomal segregation and resulting in genome duplication [3]. This mechanism occurs at significantly lower concentrations than required with colchicine, reducing phytotoxicity while maintaining high induction efficiency [3]. Recent advances in in vitro polyploidization techniques have enabled researchers to optimize these protocols for various medicinal species, including Cannabis sativa, Humulus lupulus, Borago officinalis, and Astragalus membranaceus [1] [4] [3].

Table 1: Comparison of Antimitotic Agents for Polyploid Induction

Agent Mechanism of Action Effective Concentration Toxicity Concerns Efficiency Range
This compound Binds to tubulin, disrupts microtubule assembly 1-100 µM (species-dependent) Lower toxicity, preferred for in vitro work 12-94% across species
Colchicine Binds to tubulin, prevents spindle formation 0.01-1.0% (w/v) High toxicity, carcinogenic potential 10-85% across species
Amiprophos-methyl Microtubule depolymerization 5-50 µM Moderate toxicity 15-75% across species

This compound Mechanism and Optimization Parameters

Molecular Mechanism of this compound Action

This compound exerts its antimitotic effect through specific binding to plant tubulin, effectively disrupting the dynamic assembly and disassembly of microtubule structures during cell division. Unlike colchicine, which exhibits lower affinity for plant tubulin, this compound demonstrates enhanced specificity for plant microtubule systems, allowing for effective polyploidization at micromolar concentrations that are approximately 100-fold lower than those required for colchicine [3]. This specific binding affinity results in the depolymerization of spindle microtubules during mitosis, preventing the formation of functional spindle fibers necessary for chromosomal segregation at anaphase. The consequence is failed cytokinesis and the production of tetraploid cells with duplicated chromosome sets [1] [3].

The cellular events following this compound exposure follow a predictable sequence beginning with microtubule disruption during metaphase, leading to chromosome duplication without cell division, and resulting in tetraploid cell formation. This process is particularly effective in meristematic tissues where active cell division occurs [1]. However, a significant challenge in tetraploid induction lies in the multicellular nature of meristems, where not all cells respond uniformly to antimitotic agents, potentially leading to chimeric mixoploids containing both diploid and tetraploid cells [1]. These mixoploids often exhibit instability and may revert to the diploid state over time, complicating the establishment of stable tetraploid lines [1]. Optimization of both This compound concentration and exposure duration is therefore critical to maximize tetraploid induction while minimizing mixoploid formation.

Optimized Parameters for Tetraploid Induction

Recent research has identified species-specific optimal parameters for this compound-mediated tetraploid induction, with significant variations observed across different medicinal plants. The table below summarizes the optimized conditions for several species investigated in current literature, providing researchers with validated starting points for protocol development.

Table 2: Species-Specific Optimized this compound Treatment Parameters

Plant Species Optimal Concentration (µM) Optimal Exposure Time Efficiency (%) Reference
Cannabis sativa 32.98 µM 17.92 hours 93.75% [1]
Humulus lupulus (clone 72) 5-10 µM 2 weeks (continuous) Highest efficiency [4]
Humulus lupulus (irrigation method) 10-20 µM 24-48 hours High efficiency [4] [5]
Borago officinalis Range tested: 1-100 µM 12-48 hours Not specified [3]
Astragalus membranaceus Range tested: 5-50 µM 6-48 hours Genotype-dependent [2]

Advanced optimization approaches have incorporated machine learning algorithms to predict optimal treatment conditions. For instance, in cannabis, a probabilistic neural network (PNN) combined with a genetic algorithm (GA) determined that the optimal conditions for tetraploid induction were 32.98 µM this compound for 17.92 hours, resulting in 93.75% tetraploid induction with the remaining 6.25% identified as mixoploids [1]. This represents a significant improvement over traditional factorial experimental designs, which require testing numerous treatment combinations and may still miss optimal parameters [1].

Experimental Protocols and Workflows

Micropropagation and Explant Preparation

The successful induction of tetraploids begins with the establishment of sterile in vitro cultures capable of vigorous growth and regeneration. The following protocol outlines the standardized methodology for explant preparation and micropropagation applicable to most medicinal species:

  • Explant Selection and Sterilization: Select young nodal segments or axillary buds from vigorously growing mother plants. Surface sterilize using 70% ethanol for 45-60 seconds, followed by treatment with 20% commercial bleach (approximately 1% sodium hypochlorite) with a few drops of Tween-20 for 15-20 minutes with gentle agitation [3]. Rinse explants thoroughly with sterile distilled water (3-5 times) to ensure complete removal of sterilizing agents [3] [2].

  • Culture Initiation and Multiplication: Place sterilized explants on Murashige and Skoog (MS) medium or MS van der Salm modification (MSvdSM) for species requiring enhanced iron availability [3]. Supplement media with 30 g·L⁻¹ sucrose and 8 g·L⁻¹ agar, with pH adjusted to 5.8-6.0 before autoclaving [3] [2]. Maintain cultures at 25±2°C under a 16-hour photoperiod with LED lighting (2000-3000 lux) [6]. Subculture every 4-6 weeks to maintain vigorous growth until sufficient explant material is available for polyploidization experiments.

  • Preculture Optimization: For adventitious bud regeneration systems, preculture explants for 5 days on differentiation media before this compound treatment. Studies in Acacia melanoxylon demonstrated that the 5th day of preculture showed the highest G2/M-phase cell content in adventitious bud primordia, significantly enhancing tetraploid induction efficiency [6].

The following workflow diagram illustrates the complete experimental procedure for this compound-mediated tetraploid induction:

G cluster_1 Stage 1: Micropropagation cluster_2 Stage 2: Tetraploid Induction cluster_3 Stage 3: Verification & Characterization Start Start: Explant Selection A1 Explant Sterilization (70% EtOH + NaOCl) Start->A1 A2 Culture Initiation on MS Medium A1->A2 A3 Axillary Bud Proliferation on DKW + 0.5 mg/L 6-BA A2->A3 A4 Preculture for 5 Days A3->A4 B1 This compound Treatment (Species-Specific Optimization) A4->B1 B2 Recovery Phase on Regeneration Medium B1->B2 B3 Adventitious Bud Development B2->B3 C1 Flow Cytometry Analysis B3->C1 C2 Morphological Assessment (Stomata, Leaves) C1->C2 C3 Chromosome Counting (Root Tips) C2->C3 C4 Gene Expression Analysis (RT-qPCR) C3->C4 End Tetraploid Plants Established C4->End

This compound Treatment Methodologies

Two primary approaches have been successfully employed for this compound application in tetraploid induction, each with specific advantages for different experimental systems:

  • Solid Medium Incorporation Method: Prepare culture medium containing the optimized this compound concentration (typically 5-50 µM, species-dependent). Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution, then dilute to the desired concentration in the culture medium before autoclaving [4]. Inoculate precultured explants onto the this compound-containing medium and incubate for the predetermined exposure period. For Humulus lupulus, cultivation of nodal segments on medium containing 1, 5, and 10 µM this compound for 2 weeks successfully induced tetraploids without mixoploid formation [4] [5].

  • Liquid Irrigation Method: Prepare sterile this compound solutions in liquid culture medium at concentrations typically ranging from 10-100 µM. Carefully apply the solution to directly irrigate nodal segments or other explant materials for 24-48 hours [4]. Following treatment, thoroughly rinse explants with sterile liquid medium to remove residual this compound, then transfer to regeneration medium without antimitotic agents. This method proved effective for Humulus lupulus tetraploid induction using 10 and 20 µM this compound for 24 and 48 hours, respectively [4] [5].

Following either treatment method, transfer explants to This compound-free regeneration medium for recovery and development of adventitious buds. The specific composition of regeneration media varies by species but typically includes cytokinins such as 6-BA (0.5-1.5 mg/L) combined with auxins like IAA (0.05-0.15 mg/L) and NAA (0.1-0.3 mg/L) to promote shoot organogenesis [6].

Morphological Characterization and Verification

The Gigas Effect and Morphological Analysis

Successful tetraploid induction typically manifests through characteristic morphological alterations collectively known as the "gigas effect" (giant characteristics). Tetraploid plants of various medicinal species consistently demonstrate increased leaf size, thicker and darker green leaves, and enhanced overall plant vigor compared to their diploid counterparts [1] [3]. In cannabis, for instance, tetraploid plants produced leaves with nearly triple the leaf area (239.77 ± 5.24 mm²) compared to diploid (77.18 ± 4.90 mm²) or mixoploid (86.04 ± 6.88 mm²) plants [1]. Similar patterns were observed for terminal leaflet length, which approximately doubled in tetraploid cannabis plants (31.42 ± 1.92 mm) compared to diploids (12.86 ± 2.19 mm) [1].

Additional morphological changes commonly observed in tetraploid plants include:

  • Increased trichome density: Tetraploid Borago officinalis exhibited significantly higher trichome density on leaves, potentially enhancing secondary metabolite production [3].
  • Altered growth habit: Tetraploids often display more compact growth with shorter internodes and thicker stems compared to diploid equivalents [3] [6].
  • Modified floral characteristics: In Rosa multiflora, tetraploid flowers were noticeably larger than diploid flowers, with distinct leaf shape alterations from lanceolate-oblong in diploids to oval in tetraploids [7].

These morphological changes are not merely cosmetic; they frequently correlate with enhanced biomass production and potentially increased yields of valuable secondary metabolites in medicinal species [1] [2].

Cellular and Stomatal Characteristics

At the cellular level, tetraploid plants exhibit distinctive features that provide preliminary verification of successful chromosome doubling:

  • Stomatal Morphometrics: Tetraploid plants consistently display significantly enlarged stomata with reduced stomatal density compared to diploid counterparts. This inverse relationship between stomatal size and density serves as a reliable, non-destructive indicator of polyploidy [3] [6] [7]. In Borago officinalis, microscopic analysis revealed substantially larger stomatal guard cells in tetraploid lines alongside decreased stomatal density per unit leaf area [3].

  • Leaf Anatomy Alterations: Cross-sectional analysis of tetraploid leaves shows expanded vascular tissues and altered mesophyll organization compared to diploid plants. These anatomical changes contribute to enhanced photosynthetic capacity and may influence transport of bioactive compounds [3].

  • Cell Wall Remodelling: Immunofluorescence studies in Borago officinalis revealed distinct patterns of cell wall remodelling in tetraploid tissues, with altered distribution of pectic epitopes (homogalacturonan and rhamnogalacturonan I) compared to diploid plants [3]. These structural changes at the cellular level directly influence tissue mechanics and organ development in tetraploid plants.

Analytical Verification Methods

Flow Cytometry and Chromosome Counting

Flow cytometry represents the gold standard for rapid, accurate ploidy verification in polyploid induction studies. The following protocol outlines the standardized methodology for ploidy determination:

  • Sample Preparation: Collect approximately 0.5 cm² of young leaf tissue from putative tetraploid and control diploid plants. Chop tissue finely with a sharp razor blade in 1 mL of ice-cell Otto I buffer (0.1 M citric acid, 0.5% Tween 20) [4] [3]. Filter the homogenate through a 30-50 μm nylon mesh to remove debris and collect the nuclear suspension.

  • Staining and Analysis: Add Otto II buffer (0.4 M Na₂HPO₄·12H₂O) containing propidium iodide (50 μg/mL) and RNase A (50 μg/mL) to the nuclear suspension. Incubate in darkness for 30-60 minutes before analysis [4] [3]. Use diploid reference samples as internal standards to establish baseline fluorescence peaks. Tetraploid samples will demonstrate approximately double the fluorescence intensity of diploid controls, indicating doubled DNA content [4] [3].

For definitive confirmation of tetraploidy, chromosome counting provides direct visual evidence of chromosome duplication:

  • Root Tip Collection: Harvest root tips (approximately 1 cm length) from actively growing tetraploid and control diploid plants during peak mitotic activity (typically morning hours) [4].
  • Fixation and Hydrolysis: Immediately place root tips in fixative solution (3:1 ethanol:glacial acetic acid) for at least 24 hours at 4°C. Hydrolyze fixed root tips in 1N HCl at 60°C for 10-15 minutes [4] [5].
  • Staining and Squashing: Transfer root tips to acetocarmine or DAPI stain for chromosomal staining. Place stained root tip meristem on a clean slide, apply coverslip, and gently squash to spread chromosomes [4] [5].
  • Microscopy: Examine slides under light microscopy at 400-1000× magnification. Tetraploid cells should display exactly twice the diploid chromosome number (e.g., 2n = 4x = 40 in Humulus lupulus versus diploid 2n = 2x = 20) [4] [5].
Gene Expression Analysis

Polyploidization can significantly alter gene expression patterns, particularly for genes involved in secondary metabolite biosynthesis. Reverse transcription quantitative PCR (RT-qPCR) provides insights into these transcriptional changes:

  • RNA Extraction: Isolate total RNA from tetraploid and diploid control tissues using standard methods (e.g., CTAB or commercial kits). Treat samples with DNase I to remove genomic DNA contamination [2].
  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase with oligo(dT) or random hexamer primers [2].
  • qPCR Amplification: Design gene-specific primers for target genes involved in biosynthetic pathways. For Astragalus membranaceus, key flavonoid pathway genes include AmPAL (phenylalanine ammonia-lyase), AmC4H (cinnamate 4-hydroxylase), and AmI3'H (isoflavone 3'-hydroxylase) [2]. Normalize expression data using appropriate reference genes (e.g., actin, EF1α, GAPDH).
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. In Astragalus membranaceus, tetraploid lines showed significant upregulation of key biosynthetic genes, particularly in genotypes 16, 54, and 74, suggesting enhanced potential for production of valuable flavonoids like calycosin and calycosin-7-O-β-D-glucoside [2].

Conclusion and Pharmaceutical Applications

The induction of tetraploidy via this compound treatment represents a powerful biotechnological tool for enhancing pharmaceutical traits in medicinal plants. Optimized protocols have been established for multiple species, with success rates exceeding 90% in some systems [1]. The resulting tetraploid lines consistently demonstrate morphological enhancements including larger leaves, increased biomass, and altered anatomical features that may contribute to improved production of valuable secondary metabolites [1] [3] [2].

Beyond immediate morphological improvements, tetraploid induction can significantly alter gene expression profiles and potentially enhance the production of bioactive compounds with pharmaceutical relevance [2]. In Astragalus membranaceus, artificial tetraploidy led to significant upregulation of genes involved in flavonoid biosynthesis, suggesting potential for enhanced production of immunomodulatory compounds [2]. Similarly, tetraploid Cannabis sativa may exhibit altered cannabinoid profiles, although this requires further investigation [1].

For pharmaceutical development, tetraploid medicinal plants offer promising avenues for improved yields of active constituents, potentially reducing production costs and enhancing sustainability of plant-derived therapeutics. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing this compound-mediated tetraploid induction across diverse medicinal species, supporting ongoing efforts to optimize production of plant-based pharmaceuticals.

References

Oryzalin Fundamentals and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Oryzalin (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a dinitroaniline herbicide that functions as a potent microtubule-disrupting agent in plant tissue culture [1] [2].

  • Chemical Profile: C₁₂H₁₈N₄O₆S, appearing as an orange to red crystalline powder [2] [3].
  • Primary Mechanism: It binds to plant tubulin dimers, inhibiting their polymerization into microtubules [1] [2]. This disruption affects critical processes including cell division (mitosis), specifically preventing chromosome migration during anaphase and the formation of the spindle apparatus [1] [2].
  • Application Rationale: By inhibiting microtubule polymerization during cell division, this compound prevents chromosome segregation, leading to whole-genome duplication and the creation of polyploid cells [4]. This is exploited to enhance traits like larger organ size, increased density of trichomes, and potentially higher accumulation of secondary metabolites in medicinal plants [4] [5].

The following diagram illustrates this core mechanism and its outcome in tissue culture.

G This compound This compound Tubulin_Dimers Tubulin_Dimers This compound->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Inhibits Mitotic_Disruption Mitotic_Disruption Microtubule_Assembly->Mitotic_Disruption Leads to Polyploidy Polyploidy Mitotic_Disruption->Polyploidy Induces Gigas_Effect Gigas_Effect Polyploidy->Gigas_Effect Altered_Metabolites Altered_Metabolites Polyploidy->Altered_Metabolites

Practical Preparation and Handling

For laboratory use, this compound requires specific preparation due to its physical properties.

  • Solubility: this compound is sparingly soluble in water (approximately 1.13 mg/L at 20°C) [1] [3]. It is highly soluble in organic solvents like DMSO (up to 250 mg/mL) and methanol [2] [3].
  • Stock Solution Preparation: It is standard to prepare concentrated stock solutions (e.g., 1-10 g/L or 10-100 mM) in DMSO for ease of dilution [1]. Filter-sterilization (0.22 µm) is recommended over autoclaving to avoid potential heat-induced degradation [1].
  • Storage: Stock solutions should be stored in amber glass bottles at 4°C to protect from light, and are typically stable for several months under these conditions [1]. The solid chemical is stable when stored in a cool, dry place away from oxidizing agents [1].

Application Guidelines and Optimization

Working concentrations of this compound are highly dependent on the plant species, explant type, and treatment duration. A general range of 0.1 to 10 mg/L (approximately 0.3 to 30 µM) is common for in vitro treatments, but optimization is required [1].

The table below summarizes effective this compound treatment parameters from recent research.

Plant Species Application Context Effective Concentration Treatment Duration Key Outcomes
Borago officinalis [4] In vitro polyploidy induction Specifics in study Specifics in study Successful tetraploidy; thicker, darker leaves; enlarged stomata.
Callisia fragrans [5] In vitro polyploidy induction Specifics in study Specifics in study Enhanced antioxidant & antimicrobial activity; altered metabolite profile.
Lysimachia xiangxiensis [6] In vitro stem segment treatment 0.001% (w/v) (~29 µM) 4 days 100% polyploid induction rate.
General Working Range [1] Various in vitro applications 0.1 - 10 mg/L (~0.3 - 30 µM) Hours to days Species- and explant-dependent.

Optimization is critical. Higher concentrations and longer exposures often reduce survival rates. For example, in Lysimachia xiangxiensis, a 0.003% (w/v) this compound treatment for 6 days resulted in significantly lower survival compared to a 0.001% treatment for 4 days [6]. A phased approach starting with lower concentrations is advisable [1].

Safety and Regulatory Considerations

This compound requires careful handling as it is a herbicide with potential health hazards.

  • Hazards: May cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer [1] [3].
  • Precautions: Always consult the Safety Data Sheet (SDS). Wear appropriate PPE (gloves, lab coat, safety goggles) and work in a well-ventilated area or fume hood [1].
  • Regulatory Status: this compound is not approved under the EU Regulation 1107/2009 [3]. It is classified as a "forever chemical" due to its environmental persistence, requiring strict adherence to institutional chemical waste disposal protocols [3].

Experimental Protocol: In Vitro Polyploidy Induction

This protocol for inducing polyploidy in Lysimachia xiangxiensis stem segments can be adapted for other species [6].

G cluster_verification Verification Methods Start Obtain sterile in vitro plantlets Prepare Prepare this compound Solution Start->Prepare Treat Treat Stem Segments Prepare->Treat e.g., 0.001% in MS 100 rpm, dark, 4 days Rinse Rinse with Sterile Water Treat->Rinse Regenerate Culture on Regeneration Medium Rinse->Regenerate MS + sucrose + agar Screen Screen & Verify Polyploids Regenerate->Screen After 3 months FCM Flow Cytometry Screen->FCM Stomata Stomatal Size/Density Screen->Stomata Chromosome Chromosome Counting Screen->Chromosome

Materials and Reagents
  • Plant Material: Sterile in vitro plantlets, subcultured on MS basal medium [6].
  • Chemicals: Tissue-culture-grade this compound (e.g., Shanghai Yuanye Bio-Technology Co., Ltd.), DMSO, MS medium, sucrose, agar [6].
  • Equipment: Laminar flow hood, shaker, culture room facilities, flow cytometer.
Step-by-Step Procedure
  • Preparation of this compound Treatment Solution: Dissolve this compound in a small volume of DMSO (e.g., 2% v/v final concentration) and then dilute to the desired concentration in liquid MS medium. Filter-sterilize the final solution through a 0.22 µm membrane [6].
  • Explant Treatment: Place stem segments (e.g., 3 segments per 30 mL of solution) in the this compound medium. Incubate on a shaker (100 rpm) in the dark at 22-25°C for the determined duration (e.g., 2, 4, or 6 days) [6].
  • Washing and Regeneration: After treatment, rinse the explants thoroughly with sterile water five times to remove residual this compound. Transfer them to a solidified MS regeneration medium containing sucrose and agar. Culture under standard light conditions (e.g., 14h light/10h dark) at 22-25°C, subculturing monthly [6].
  • Visual Screening and Verification: After approximately 3 months, screen regenerated plantlets for morphological variants. Polyploids often exhibit traits like darker green, thicker leaves, and lower stomatal density [4] [6]. Confirm ploidy stability using flow cytometry analysis [4] [6].

Troubleshooting Common Issues

  • Low Survival Rate: Typically caused by excessive this compound concentration or prolonged exposure. Optimize by testing lower concentrations and shorter durations [6].
  • Low Polyploid Induction Efficiency: Ensure the chosen explant contains actively dividing cells. Stem segments and callus tissue are often effective [1] [6].
  • Precipitation in Media: Due to low water solubility. Ensure stock is fully dissolved in DMSO before adding to media. Gentle heating (<40°C) and continuous stirring can help [1].
  • Inconsistent Results: Use tissue-culture-grade this compound to avoid contaminants. Meticulously document preparation dates and storage conditions of stock solutions [1].

References

Comprehensive Application Notes and Protocols: Oryzalin as an Antimicrotubule Agent in Plant Breeding

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oryzalin as a Selective Antimicrotubule Agent

This compound (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide that functions as a potent antimicrotubule agent with exceptional selectivity for plant systems. First characterized in the 1980s, this compound has become an invaluable tool in plant cell biology and breeding programs due to its ability to specifically bind plant tubulin while showing minimal affinity for mammalian tubulin isoforms. This selective binding property makes it particularly useful for experimental applications where mammalian cell toxicity would be problematic. The compound exerts its effects by inhibiting microtubule polymerization through formation of a high-affinity complex with the α/β-tubulin heterodimer, thereby disrupting essential microtubule-dependent processes including mitosis, cytokinesis, and cell wall patterning.

The unique pharmacological profile of this compound has enabled its application in diverse plant biotechnology contexts, most notably for chromosome doubling in haploids to produce doubled haploid lines, investigation of cytoskeletal functions in plant development, and manipulation of cell division patterns in tissue culture systems. Unlike colchicine, the traditional microtubule-disrupting agent used in chromosome doubling, this compound exhibits higher potency at lower concentrations and possesses a more favorable safety profile for researchers. These application notes provide detailed protocols and experimental considerations for leveraging this compound's antimicrotubule properties in plant breeding and cytogenetic research, with specific emphasis on validated methods from peer-reviewed studies.

Chemical Properties and Mechanism of Action

Structural Characteristics and Biochemical Activity

This compound belongs to the dinitroaniline chemical class characterized by a dinitroaniline core with sulfonamide and dipropylamine substituents. This specific configuration is essential for its selective binding to plant tubulin and its effectiveness as a microtubule-disrupting agent. The molecular structure allows this compound to form a reversible complex with tubulin dimers through specific interaction sites primarily located on α-tubulin subunits. Research has identified that key residues including leucine at position 136 (L136), threonine at position 239 (T239), and methionine at position 268 (M268) of α-tubulin are critical for dinitroaniline binding, with mutations at these sites conferring herbicide resistance in various plant species [1].

The mechanism of action involves this compound binding rapidly and with high affinity to plant tubulin dimers, forming a tubulin-oryzalin complex that is incapable of polymerizing into microtubules. Ligand-binding experiments with [¹⁴C]-oryzalin have demonstrated that this interaction is both time-dependent and pH-sensitive, with optimal binding occurring at approximately pH 6.9 [2] [3]. The formation of the tubulin-oryzalin complex follows substoichiometric poisoning kinetics, where even minimal amounts of the complex can incorporate into growing microtubules and effectively poison further polymerization. This potent disruption of microtubule dynamics ultimately leads to the depolymerization of existing microtubules and prevention of new microtubule formation, causing dramatic effects on cellular processes dependent on microtubule function.

Species Selectivity and Binding Affinity

A fundamental characteristic of this compound is its remarkable species specificity. Biochemical investigations have consistently demonstrated that this compound binds with high affinity to plant and protozoan tubulin but shows no appreciable binding to mammalian brain tubulin or other animal tubulin preparations [4] [5]. This selectivity is attributed to structural differences in tubulin between plants and animals, particularly in the dinitroaniline-binding site. Equilibrium dialysis experiments with purified maize tubulin have determined that the dissociation constant (Kd) for the this compound-tubulin interaction is approximately 95 nM at pH 6.9 and 23°C, with an estimated maximum molar binding stoichiometry of 0.5 this compound molecules per tubulin dimer [2]. Earlier binding studies using plant tubulin isolated from Chlamydomonas flagella reported a slightly lower association constant (Kₐₚₚ) of 1.19×10⁵ M⁻¹ at 24°C and pH 7.1, equivalent to a Kd of approximately 8.4 μM [4]. These variations in reported binding affinities may reflect differences in experimental conditions, tubulin sources, or methodological approaches.

Table 1: Comparative Binding Affinities of this compound to Tubulin from Different Species

Tubulin Source Experimental System Dissociation Constant (Kd) Binding Stoichiometry Reference
Maize (Zea mays) Equilibrium dialysis 95 nM 0.5 mol this compound/mol tubulin dimer [2]
Rose cells (Rosa sp.) Ligand binding 8.4 μM ~1:1 molar ratio [4]
Chlamydomonas DEAE-cellulose chromatography 4.8 μM 0.98 ± 0.06 mol this compound/mol tubulin [3]
Bovine brain Equilibrium dialysis No detectable binding Not applicable [2]

Comparative Analysis of Antimicrotubule Agents

The selection of an appropriate antimicrotubule agent depends on multiple factors including efficacy, toxicity, species specificity, and cost. This compound is one of several compounds that disrupt microtubule function, each with distinct characteristics and applications. A comparative analysis of major antimicrotubule agents used in plant research reveals that This compound and trifluralin (both dinitroanilines) demonstrate exceptional selectivity for plant tubulin, while colchicine (the traditional standard) exhibits broader activity across kingdoms but requires higher concentrations for efficacy in plant systems. Amiprophosmethyl (APM), a phosphoroamidate herbicide, also shows high potency and has been successfully employed for chromosome doubling applications.

Recent research has systematically evaluated these compounds for specific applications in plant biotechnology. For chromosome doubling in maize callus, APM and pronamide produced the most favorable results, with over 50% of cells doubling in chromosome number after treatment with 5-10 μM APM or 10 μM pronamide for 3 days, while maintaining callus viability and regenerative capacity [6]. This compound, although extremely effective at inducing chromosome doubling, often inhibits callus growth and reduces plant regeneration capacity at concentrations required for doubling. Trifluralin, another dinitroaniline, induces chromosome doubling in only a small proportion of cells and similarly suppresses growth at higher concentrations. These differences highlight the importance of agent selection based on the specific plant material and experimental objectives.

Table 2: Comparison of Antimicrotubule Agents for Plant Biotechnology Applications

Agent Chemical Class Effective Concentration Range Primary Applications Advantages Limitations
This compound Dinitroaniline 0.1-10 μM Chromosome doubling, microtubule studies High plant specificity, well characterized Can inhibit regeneration at effective concentrations
Trifluralin Dinitroaniline 0.5-5 μM Chromosome doubling, herbicide studies Similar specificity to this compound Lower efficacy for chromosome doubling
Amiprophosmethyl (APM) Phosphoroamidate 5-10 μM Chromosome doubling High doubling efficiency, maintains regeneration Less extensively characterized than dinitroanilines
Pronamide Benzamide 10 μM Chromosome doubling Effective doubling, good callus tolerance Narrower effective concentration range
Colchicine Tropolone alkaloid 0.01-0.5% (250-5000 μM) Chromosome doubling Historical standard, widely available Low specificity, high toxicity, less effective in plants

Protocol 1: Chromosome Doubling in Anther-Derived Maize Callus Using this compound

Background and Application

The production of doubled haploid plants is a crucial technique in plant breeding that enables the rapid development of completely homozygous lines in a single generation. This approach significantly reduces the time required for cultivar development compared to conventional breeding methods that involve multiple generations of self-pollination. This compound has been successfully employed for chromosome doubling in various plant systems, with particularly well-documented protocols for maize (Zea mays L.) anther culture. The following protocol adapts the method developed by [6] for efficient chromosome doubling in anther-derived maize callus using this compound treatment.

Materials and Reagents
  • Plant material: Haploid callus derived from anther culture of maize (approximately 4-6 weeks post-initiation, actively growing)
  • This compound stock solution: Prepare 10 mM this compound (Sigma-Aldrich, O7757) in dimethyl sulfoxide (DMSO) and store at -20°C in aliquots
  • Callus maintenance medium: MS basal medium with 2.0 mg/L 2,4-D, 30 g/L sucrose, 2.0 g/L Gelrite, pH 5.8
  • Regeneration medium: MS basal medium with 1.0 mg/L zeatin, 0.1 mg/L indole-3-acetic acid (IAA), 30 g/L sucrose, 2.0 g/L Gelrite, pH 5.8
  • Sterile Petri dishes, forceps, and scalpels
  • Laminar flow hood, culture room with controlled environment (25°C, 16/8 h photoperiod)
Step-by-Step Procedure
  • Callus Selection and Preparation: Select friable, embryogenic callus pieces of approximately 4-6 mm diameter from 4-6 week old anther-derived haploid cultures. Transfer to fresh callus maintenance medium and culture for 3-5 days before this compound treatment to ensure active growth状态.

  • This compound Treatment Solution Preparation: Prepare treatment medium by adding this compound stock solution to melted callus maintenance medium (cooled to approximately 40°C) to achieve final concentrations of 5, 10, and 15 μM. Include a control treatment with equivalent DMSO concentration without this compound. Pour approximately 25 mL per Petri dish (100 × 15 mm).

  • Treatment Application: Transfer approximately 0.5 g of callus pieces to each treatment plate, ensuring good contact with the medium. Seal plates with Parafilm and incubate in the dark at 25°C for 3 days.

  • Recovery Phase: After treatment, carefully transfer callus pieces to this compound-free callus maintenance medium. Culture for 14 days under standard conditions (25°C, 16/8 h photoperiod), subculturing to fresh medium after 7 days.

  • Regeneration: Transfer growing callus to regeneration medium and culture for 4-6 weeks, transferring developing plantlets to fresh medium every 14 days. Monitor for shoot and root development.

  • Ploidy Analysis:

    • Flow cytometry: Prepare samples by chopping 0.5 cm² of young leaf tissue from regenerated plants in nuclei extraction buffer. Stain with DAPI or propidium iodide and analyze using flow cytometry to determine DNA content.
    • Chromosome counting: Prepare root tip squashes from actively growing roots pretreated with ice water for 24 h, fixed in 3:1 ethanol:acetic acid, and stained with acetocarmine or DAPI.
  • Seed Set Evaluation: Self-pollinate mature regenerated plants and monitor for seed production. Plants producing seed are confirmed diploid or doubled haploid.

Expected Results and Optimization

Based on the original study [6], treatment with 5-10 μM this compound for 3 days should result in approximately 50% of callus cells doubling in chromosome number. Among regenerated plants, a similar percentage (around 50%) should produce seed upon self-pollination, indicating successful chromosome doubling. The optimal concentration range for maize callus is 5-10 μM, with higher concentrations (15 μM) potentially reducing callus viability and regeneration capacity. If poor survival is observed, reduce treatment duration to 2 days or decrease concentration to 2.5 μM. For species other than maize, preliminary experiments should test a concentration range of 1-20 μM with treatment durations of 1-5 days.

Protocol 2: Investigating Microtubule Dynamics in Plant Cells Using this compound

Experimental Principles and Objectives

This compound serves as a powerful experimental tool for probing microtubule functions in plant cells through targeted disruption of microtubule dynamics. This protocol outlines methods for using this compound to investigate the role of microtubules in cell division, cell expansion, and intracellular organization in model systems such as Arabidopsis thaliana, maize, and other plants. The approach can be adapted for various applications including examination of mitotic progression, cytoskeletal organization, and the relationship between microtubules and cell wall deposition.

Materials and Reagents
  • Plant materials: Arabidopsis seedlings (7-10 days old), tobacco BY-2 suspension cells, or other plant systems
  • This compound stock solutions: 10 mM in DMSO (store at -20°C)
  • Microtubule staining reagents: Anti-α-tubulin antibody (monoclonal, clone DM1A), secondary antibody (fluorescent conjugate such as FITC or Alexa Fluor), or GFP-tagged tubulin transgenic lines
  • Mounting solutions: PBS buffer with appropriate antifade agents (e.g., p-phenylenediamine or commercial antifade mounts)
  • Fixative: 4% formaldehyde in PME buffer (50 mM PIPES, 2 mM MgSO₄, 5 mM EGTA, pH 6.9)
  • Microscopy supplies: Glass slides, coverslips, fine forceps, dissection needles
Experimental Procedures
5.3.1 this compound Treatment for Microtubule Depolymerization
  • Preparation of working solutions: Dilute this compound stock into appropriate plant culture media to achieve desired final concentrations (typically 1-20 μM). For Arabidopsis seedlings, use ½ strength MS liquid medium; for cell suspensions, use their standard culture medium.

  • Treatment application:

    • For seedlings: Transfer 7-10 day old seedlings to this compound solutions and incubate for 1-24 hours under standard growth conditions.
    • For suspension cells: Add this compound directly to culture medium and continue incubation with shaking for 1-12 hours.
    • Include controls with equivalent DMSO concentration without this compound.
  • Fixation and processing:

    • Fix tissues immediately in 4% formaldehyde in PME buffer for 1 hour at room temperature.
    • Wash 3× with PBS buffer (5 minutes per wash).
    • Process for immunolocalization or proceed directly to observation if using GFP-tagged lines.
5.3.2 Microtubule Visualization and Analysis
  • Immunofluorescence localization:

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 15 minutes.
    • Incubate with primary anti-tubulin antibody (1:200 dilution) for 2 hours at room temperature or overnight at 4°C.
    • Wash 3× with PBS (10 minutes per wash).
    • Incubate with fluorescent secondary antibody (1:500 dilution) for 1 hour at room temperature in darkness.
    • Wash 3× with PBS (10 minutes per wash).
    • Mount in antifade mounting medium.
  • Live-cell imaging (for GFP-tubulin lines):

    • Transfer this compound-treated cells to observation chambers.
    • Image immediately using confocal or epifluorescence microscopy.
  • Image acquisition and analysis:

    • Capture images using consistent settings across treatments.
    • Quantify microtubule density using image analysis software (e.g., ImageJ).
    • Document changes in microtubule organization relative to controls.
Expected Outcomes and Interpretation

Following this compound treatment at concentrations as low as 10-100 nM, plant cells should exhibit progressive microtubule depolymerization beginning within 30 minutes of treatment [4]. By 2-4 hours, most cortical microtubules should be completely depolymerized, and mitotic spindles should be disrupted in dividing cells. The minimum effective concentration varies by species and cell type, with Arabidopsis root cells typically responding to 170 nM this compound with radial swelling [7], while maize callus shows half-maximal growth inhibition at 37 nM [2]. These differential sensitivities reflect species-specific differences in tubulin structure and this compound binding affinity. The visualization of microtubule disruption provides direct evidence of this compound's mechanism of action and enables investigation of microtubule functions in various cellular processes.

Experimental Results and Data Analysis

Cellular and Developmental Effects of this compound

This compound treatment produces characteristic cytological effects that manifest at multiple organizational levels, from subcellular structures to whole-organ phenotypes. At the cellular level, the most immediate consequence is the depolymerization of microtubule arrays, including cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts [4]. This disruption leads to defective mitotic divisions characterized by incomplete chromosome separation, disrupted spindle formation, and failure of cytokinesis. The inability to complete normal cell division ultimately results in endoreduplication (DNA replication without cell division) and the production of polyploid or diploidized cells from originally haploid tissues when using appropriate treatment regimes.

At the tissue and organ levels, this compound exposure induces radial swelling of roots and hypocotyls due to the loss of directional cell expansion normally constrained by cortical microtubules and their influence on cellulose microfibril orientation. In Arabidopsis roots, treatment with 175 nM this compound causes significant increases in root diameter (approximately 30% in wild-type seedlings) within 24-48 hours of treatment [7]. This isodiametric expansion represents a direct developmental consequence of disrupted microtubule function and provides a simple phenotypic marker for this compound activity. In germination studies, treatment with 10 μM this compound has been shown to inhibit cell division without preventing radicle emergence or reserve mobilization, allowing dissection of these distinct developmental processes [8].

Quantitative Analysis of this compound Effects

Rigorous quantification of this compound effects enables precise optimization of treatment conditions for specific applications. Flow cytometric analysis of nuclear DNA content provides a reliable method for assessing chromosome doubling efficiency following this compound treatment. In maize callus, treatment with 5-10 μM this compound for 3 days resulted in more than 50% of cells doubling in chromosome number, with a similar percentage of regenerated plants producing seed upon self-pollination [6]. Measurements of mitotic indices (percentage of cells in division) and cytokinetic failures provide additional metrics for evaluating this compound efficacy in disrupting cell division processes.

Table 3: Quantitative Effects of this compound Treatment in Various Plant Systems

Plant System This compound Concentration Treatment Duration Observed Effect Reference
Maize callus 5-10 μM 3 days >50% chromosome doubling [6]
Arabidopsis roots 175 nM 24-48 hours 30% increase in root diameter [7]
Maize callus 37 nM Continuous 50% growth inhibition (IC₅₀) [2]
Haemanthus endosperm 10 nM Brief treatment Reduced anaphase chromosome migration [4]
Haemanthus endosperm 100 nM Brief treatment Complete arrest of chromosome migration [4]
Medicago truncatula seeds 10 μM During germination Inhibition of cell division without blocking germination [8]

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful implementation of this compound-based protocols requires attention to several potential technical challenges. Variable sensitivity between plant species, genotypes, and even tissue types represents a common issue, necessitating preliminary concentration-range experiments for new systems. Maize callus typically responds well to 5-10 μM treatments, while Arabidopsis seedlings show clear morphological responses at 170 nM [7]. This differential sensitivity may reflect species-specific differences in tubulin structure, drug uptake, metabolism, or efflux. When establishing new protocols, test a broad concentration range (e.g., 10 nM to 100 μM) with multiple treatment durations (1-7 days) to identify optimal conditions.

Solubility and stability considerations are important for reproducible this compound treatments. This compound has limited aqueous solubility (maintaining constant solubility up to approximately 14 μM in pure water [3]), requiring DMSO-based stock solutions for most applications. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles to maintain efficacy. When working with suspension cultures or liquid treatments, ensure thorough mixing and consider potential adsorption to container surfaces, though this compound shows less glass adsorption than other dinitroanilines [3].

Optimization Strategies
  • For poor chromosome doubling efficiency: Increase treatment duration to 5-7 days with lower concentrations (1-5 μM) to maintain tissue viability while achieving effective doubling.
  • For excessive tissue toxicity: Reduce treatment duration to 24-48 hours or incorporate recovery periods during treatment (pulsed exposure).
  • For species with natural resistance: Screen alternative antimicrotubule agents such as amiprophosmethyl or pronamide, which may have different binding properties [6].
  • For verification of microtubule disruption: Include parallel samples for immunofluorescence or live imaging of microtubule arrays to confirm biological activity.

Visual Overviews

oryzalin_mechanism This compound Mechanism of Action and Cellular Effects This compound This compound TubulinOryzalinComplex Tubulin-Oryzalin Complex This compound->TubulinOryzalinComplex Binds with high affinity PlantTubulin Plant Tubulin Dimer PlantTubulin->TubulinOryzalinComplex MicrotubulePolymerization Microtubule Polymerization TubulinOryzalinComplex->MicrotubulePolymerization Inhibits DepolymerizedMT Depolymerized Microtubules MicrotubulePolymerization->DepolymerizedMT MitoticDisruption Disrupted Mitosis DepolymerizedMT->MitoticDisruption CellSwelling Isodiametric Cell Expansion DepolymerizedMT->CellSwelling ChromosomeDoubling Endoreduplication/ Chromosome Doubling MitoticDisruption->ChromosomeDoubling

Figure 1: this compound's mechanism of action begins with specific binding to plant tubulin dimers, forming a complex that inhibits microtubule polymerization. This leads to microtubule depolymerization, which disrupts mitosis and causes failure of cytokinesis. The resulting endoreduplication can produce doubled haploid cells, while loss of cortical microtubules leads to isodiametric cell expansion and tissue swelling.

oryzalin_protocol Experimental Workflow for this compound-Mediated Chromosome Doubling cluster_critical Critical Optimization Points Start Haploid Plant Material (Anther or Microspore Culture) CallusInitiation Callus Initiation (4-6 weeks) Start->CallusInitiation Treatment This compound Treatment (5-10 μM, 3 days) CallusInitiation->Treatment CallusQuality Embryogenic Callus Selection Recovery Recovery Phase (this compound-free medium, 14 days) Treatment->Recovery Concentration Concentration: 5-10 μM Duration Duration: 3 days Regeneration Plant Regeneration (Cytokinin-rich medium) Recovery->Regeneration PloidyAnalysis Ploidy Analysis (Flow cytometry, chromosome counting) Regeneration->PloidyAnalysis SeedSet Seed Set Evaluation (Self-pollination) PloidyAnalysis->SeedSet ConfirmedDH Confirmed Doubled Haploids SeedSet->ConfirmedDH

Figure 2: Complete workflow for chromosome doubling in haploid plants using this compound treatment. The process begins with haploid material from anther or microspore culture, followed by callus initiation, this compound treatment, recovery, plant regeneration, and thorough ploidy verification. Critical optimization points include this compound concentration, treatment duration, and careful selection of embryogenic callus material.

Conclusion and Future Perspectives

This compound represents a highly effective tool for plant breeding and cytological research, particularly for chromosome doubling in haploid systems and investigation of microtubule functions. Its selectivity for plant tubulin, high potency, and well-characterized mechanism of action provide significant advantages over traditional agents like colchicine. The protocols outlined in this document offer validated methods for implementing this compound treatments in various plant systems, with specific concentration ranges and timing established for major crop species like maize.

Future applications of this compound may expand to include targeted genome doubling in specific tissues, induction of somaclonal variation, and synchronization of cell divisions in tissue culture systems. Additionally, the continued structural characterization of the this compound-binding site in plant tubulin may inform the development of next-generation antimicrotubule agents with improved efficacy and reduced non-target effects. As plant biotechnology advances, this compound and related specific antimicrotubule compounds will continue to play important roles in both basic research and applied plant breeding programs.

References

Oryzalin-Induced Polyploidy: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oryzalin (3,5-dinitro-N4,N-dipropylsulphate), a dinitroaniline herbicide, is a highly effective antimitotic agent for in vitro polyploid induction in plants. It functions by binding to plant tubulin and inhibiting microtubule polymerization, thereby disrupting spindle formation and preventing chromosome segregation during mitosis. This results in genome doubling and the creation of polyploid cells [1]. Its higher affinity for plant tubulins and lower animal toxicity make it a preferable and safer alternative to colchicine for research applications [1] [2]. These protocols synthesize the most recent methodologies for successful polyploid induction across a variety of plant species.

This compound Treatment Parameters Across Plant Species

The effectiveness of this compound is highly dependent on the explant type, concentration, and treatment duration. The tables below summarize optimized parameters from recent studies.

Table 1: this compound Treatment Schemes for Different Explants

| Plant Species | Explant Type | this compound Concentration | Treatment Duration | Key Findings | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Lysimachia xiangxiensis | Stem segments | 0.001% (w/v) | 4 days | Achieved a 100% induction rate; longer durations reduced survival [3]. | | Lysimachia xiangxiensis | Stem segments | 0.002% & 0.003% (w/v) | 2, 4, 6 days | Higher concentrations and longer exposure resulted in lower survival and induction rates [3]. | | Borago officinalis | Immature Zygotic Embryos | Specific concentration not detailed in excerpt | Not detailed in excerpt | Successfully induced stable tetraploids and mixoploids, verified by flow cytometry [4]. | | Callisia fragrans | Not specified | Not detailed in excerpt | Not detailed in excerpt | Confirmed stable tetraploids with enhanced metabolite profiles and bioactivities [2]. |

Table 2: Generalized Protocol for Axillary Buds

This protocol, adapted from a bio-protocol resource, offers a standard approach for bud explants [5].

Experimental Parameter Protocol Specification
Explant Disinfected axillary buds
This compound Stock Solution 37.5 mM in 80% ethanol

| Treatment Media Concentrations | Trial 1: 0 (control), 50, 100, or 150 μM Trial 2: 0 (control), 20, 40, or 60 μM | | Media Base | Liquid MS media + 30 g L⁻¹ sucrose (pH 5.75) | | Culture Conditions | Orbital shaker (150 rpm), in the dark (tin foil cover) | | Treatment Duration | 24 hours | | Post-Treatment Rinse | Three times with sterile distilled water + biocide |

Detailed Experimental Protocol

Workflow Overview

The following diagram illustrates the complete experimental workflow for this compound-induced polyploidy, from explant preparation to the final confirmation of polyploid plants.

G This compound-Induced Polyploidy Workflow Start Start Preparation Explant Select and Sterilize Explant (Stem Segment, Axillary Bud, Embryo) Start->Explant Treatment This compound Treatment (Dark, Liquid MS, Agitation) Explant->Treatment Rinse Rinse Explants (Sterile Water) Treatment->Rinse Recovery Culture on Regeneration Medium (Shoot Development) Rinse->Recovery Screening Initial Visual Screening (Larger, Darker Leaves) Recovery->Screening a1 Screening->a1 Analysis Ploidy Level Confirmation a2 Analysis->a2 FCM Flow Cytometry Analysis->FCM Chromosome Chromosome Counting Analysis->Chromosome Stomatal Stomatal Analysis Analysis->Stomatal End Polyploid Plant a1->Analysis  Select Putative Polyploids a1->End  Discard Non-Polyploids a2->Start  Mixoploid/Diploid (Repeat Induction) a2->End  Stable Tetraploid FCM->a2 Chromosome->a2 Stomatal->a2

Reagents and Equipment
  • Antimitotic Agent: this compound (e.g., PhytoTechnology Laboratories, O630) [5].
  • Solvent: Dimethylsulfoxide (DMSO) for preparing this compound stock solutions [3].
  • Culture Media: Murashige and Skoog (MS) basal medium, with or without modifications (e.g., MSvdSM for Borago officinalis) [4]. Supplement with sucrose (30 g L⁻¹) and solidify with agar for regeneration media [3] [5].
  • Equipment: Laminar flow hood, orbital shaker, culture room with controlled temperature and light, sterile culture vessels.
Step-by-Step Procedure
  • Explant Preparation and Sterilization:

    • Select healthy explants such as stem segments [3], axillary buds [5], or immature zygotic embryos [4].
    • Surface sterilize using standard protocols. For example, scrub capsules with antibiotic soap and soak in sodium hypochlorite solution (e.g., 15% v/v commercial bleach) [1], or treat with 70% ethanol followed by a 20% commercial bleach solution with Tween-20 [4].
    • Rinse thoroughly 3-5 times with sterile distilled water [3] [4].
  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 37.5 mM) in 80% ethanol [5] or DMSO [3]. Dilute this stock in a liquid MS medium to achieve the desired working concentration (see Table 1 and Table 2).
    • Transfer the sterilized explants into the treatment medium.
    • Culture in the dark on an orbital shaker (e.g., 100-150 rpm) for the predetermined duration (e.g., 2-6 days) [3] [5]. Cover vessels in tin foil to prevent light degradation of this compound [5].
  • Post-Treatment Recovery and Regeneration:

    • After treatment, thoroughly rinse the explants with sterile distilled water, optionally containing a biocide like Plant Preservative Mixture [5].
    • Place the rinsed explants on a solidified regeneration medium (MS medium with sucrose and agar) [3].
    • Transfer cultures to a growth room (e.g., 22-25°C, 14h light/10h dark cycle) and subculture monthly until plantlets develop [3].

Verification and Characterization of Polyploids

Confirmation of Ploidy Level
  • Flow Cytometry: This is the most reliable and widely used method for high-throughput ploidy analysis. A small amount of leaf tissue is used to analyze the nuclear DNA content, providing a direct measurement of ploidy level [2] [4].
  • Chromosome Counting: The most direct method, involving microscopic examination of metaphase chromosomes from root tips or other meristematic tissues to count the actual number of chromosomes [3].
Morphological and Physiological Characterization

Polyploid plants often exhibit the "gigas" effect, which includes:

  • Stomatal Features: Enlarged stomatal guard cells and a lower stomatal density compared to diploids [3] [4]. This can be assessed using leaf imprints and digital image analysis [1].
  • Vegetative Morphology: Darker green, thicker leaves, thicker stems, and a distinct growth habit [1] [4]. In Lysimachia xiangxiensis, triploids had longer vines with larger leaves [3].
  • Physiological Traits: Polyploids may show enhanced photosynthetic performance, including higher chlorophyll content, net photosynthesis rate, and stomatal conductance [3].

Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces polyploidy at the cellular level.

G This compound Mechanism of Action This compound This compound Entry into Plant Cell Target Binds Plant Tubulin This compound->Target Disrupt Disrupts Microtubule Polymerization Target->Disrupt Effect Inhibits Spindle Fiber Formation Disrupt->Effect Outcome Prevents Chromosome Segregation Effect->Outcome End Cell with Doubled Chromosome Number Outcome->End NormalPath Normal Mitosis (Diploid Daughter Cells) Outcome->NormalPath Without this compound

Key Considerations for Researchers

  • Toxicity Balance: There is an inverse relationship between survival rate and polyploid induction efficiency. Higher concentrations and longer durations increase polyploid yield but can severely reduce explant survival [1] [3]. Pilot studies are recommended to optimize this balance for new species.
  • Chimerism and Stability: Initial treatments often produce chimeric plants (mixoploids) containing both diploid and polyploid tissues. Repeated subculturing or micropropagation from isolated sectors is often necessary to obtain stable, homogeneous polyploid lines [4].
  • Enhanced Bioactive Compounds: Beyond morphological traits, a key application is enhancing the production of valuable secondary metabolites. Tetraploid Callisia fragrans showed significantly increased accumulation of bioactive compounds and enhanced antioxidant, antimicrobial, and anti-inflammatory activities [2].

References

Oryzalin Application Protocols for Woody Shrubs

Author: Smolecule Technical Support Team. Date: February 2026

The methodology for inducing polyploidy with oryzalin varies by species and explant type. The table below summarizes two successfully demonstrated application methods.

Application Method Target Species Protocol Details Efficacy (Tetraploid Induction) Key Advantages
Foliar Spray Spiraea spp. (e.g., S. japonica, S. nipponica) Greenhouse application of this compound solution directly to the foliage of established plants [1]. 40-50% success for S. japonica and S. nipponica [1] Suitable for in-planta treatment; less technically demanding [1].
In Vitro Treatment Euonymus turkestanicus, Borago officinalis, Callisia fragrans Aseptic explants (e.g., shoots, nodes) are treated in a liquid or solid culture medium containing this compound [1] [2] [3]. 10% success for E. turkestanicus [1] Handles recalcitrant species; high containment; treats many explants [1] [4].

Verification and Phenotypic Analysis of Polyploids

After treatment, putative polyploids must be rigorously confirmed and characterized using the following techniques.

Analysis Method Protocol Description Application & Key Outcomes
Flow Cytometry Isolate nuclei from young leaf tissue, stain with DNA-specific fluorochrome (e.g., DAPI, propidium iodide), and analyze DNA content [2] [3]. Gold standard for ploidy verification; confirms tetraploid (4x) and mixoploid states [2].
Stomatal Morphometrics Prepare imprints or direct observations of the leaf abaxial surface. Measure guard cell length and density [2]. Tetraploids show significantly enlarged stomata and reduced stomatal density [2].
Leaf Anatomy & Histology Fix, section, and stain leaf samples (e.g., with toluidine blue) for observation under light microscopy [2]. Reveals thicker leaves, enlarged vascular tissues, and altered mesophyll organization [2].
Cell Wall Immunofluorescence Label tissue sections with monoclonal antibodies (e.g., JIM5, JIM7, LM5, LM6) against specific pectic polysaccharides (homogalacturonan, rhamnogalacturonan I) [2]. Detects distinct, tissue-specific patterns of cell wall re-modelling in tetraploid plants, linked to the "gigas" effect [2].

Workflow for Sterile Triploid Breeding

The ultimate goal of inducing tetraploids is to use them in a breeding strategy to create sterile triploids. The following workflow outlines this process from start to finish.

cluster_phase1 Phase 1: Tetraploid Induction & Verification cluster_phase2 Phase 2: Triploid Breeding & Evaluation Start Start with Diploid (2x) Plants Method This compound Application (Foliar Spray or In Vitro) Start->Method Screen Screen Treated Plants Method->Screen Verify Verify Stable Tetraploids (4x) via Flow Cytometry Screen->Verify Cross Cross: Tetraploid (4x) x Diploid (2x) Verify->Cross  Use verified 4x as parent Produce Produce Triploid (3x) Progeny Cross->Produce Confirm Confirm Triploidy & Sterility Produce->Confirm End Sterile Triploid Shrub Confirm->End

Enhanced Traits and Practical Applications

Beyond sterility, this compound-induced polyploidy can enhance several valuable traits in woody shrubs.

  • Morphological and Anatomical Traits: Tetraploid plants often exhibit the "gigas" effect, including thicker, darker green leaves and increased trichome density [2]. These traits can improve ornamental value and stress resilience.
  • Metabolite Production: Polyploidy can boost the production of secondary metabolites. In Callisia fragrans, tetraploid extracts showed enhanced antioxidant capacity and greater anti-inflammatory activity compared to diploid extracts [3]. This is particularly relevant for developing medicinal or nutraceutical cultivars.

Critical Considerations for Protocol Implementation

Success depends on several factors, and researchers should be prepared for optimization.

  • Genotype-Specific Response: The efficacy of this compound is highly species-dependent. For example, while it successfully induced tetraploids in Euonymus turkestanicus, it was not effective for E. bungeanus under the same conditions [1]. You must anticipate the need for protocol tailoring.
  • Handling Recalcitrant Species: Many woody plants are difficult to establish in tissue culture. Recent advances are making more species amenable to these biotechnological approaches [4]. Sourcing explants from younger donor plants can also improve regeneration capacity [4].
  • Stability and Genetic Fidelity: Not all treated plants will become stable tetraploids; some will be mixoploids (containing both diploid and tetraploid cells). It is crucial to subculture and re-test plants using flow cytometry to obtain genetically stable lines for breeding [2].

References

Application Notes: Oryzalin Residue Analysis in Environmental and Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Challenge and Significance

  • Environmental Monitoring Necessity: Oryzalin (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a selective pre-emergence herbicide used extensively in fruit orchards, nuts, vines, and ornamental plants [1]. Despite its low aqueous solubility and predicted low leaching potential, groundwater monitoring programs have detected this compound, classifying it as an environmental pollutant with potential ecological impact [1].
  • Trace Analysis Requirements: Regulatory compliance and environmental safety demand highly sensitive methods capable of detecting this compound at trace levels (limits of quantification: 0.05 μg/L in water, 0.01 μg/g in fruits) [2].
  • Matrix Complexity: Diverse sample types including water (surface, ground, and drinking water), soil, and complex food matrices (citrus fruits, stone fruits) present significant analytical challenges requiring robust extraction and cleanup procedures to minimize matrix effects and achieve reliable quantification [2] [3].

2. Physicochemical Properties and Analytical Implications

  • Structural Characteristics: this compound (C₁₂H₁₈N₄O₆S) is a dinitroaniline sulfonamide herbicide with molecular mass of 346.4 g/mol [1]. It exists as an orange crystalline powder with melting point at 139.7°C and decomposes before boiling [1].
  • Solubility Profile: this compound exhibits low water solubility (1.13 mg/L at 20°C, pH 7) but high solubility in organic solvents such as acetone (250,000 mg/L) and methanol (91,900 mg/L) [1]. This property directly influences extraction solvent selection, favoring organic solvents over aqueous systems.
  • Stability and Storage: this compound is considered moderately persistent in environmental matrices, with its dinitroaniline structure contributing to environmental stability. Analysis should be performed promptly after extraction, with storage at -20°C recommended for sample preservation if immediate analysis isn't possible [1].

Experimental Protocols

1. Sample Preparation and Extraction Procedures

Table: Extraction Methods for Different Matrices

Matrix Type Extraction Method Solvents/Procedure Cleanup Recovery (%) Reference
Water Solid-Phase Extraction (SPE) Polymeric sorbent SPE column Not required 102 (avg) [2]
Water Liquid-Liquid Extraction (LLE) Dichloromethane Not specified 82.28-94.60 [3]
Citrus/Stone Fruits Solvent Extraction Methanol Polymeric 96-well SPE plate 85-89 [2]
Soil Solvent Extraction Acetone:methanol mixture SPE cleanup 79.80-90.52 [3]

Detailed Water Sample Preparation (SPE Method):

  • Sample Collection and Preservation: Collect water samples in amber glass containers, adjust to pH ~7 if necessary, and store at 4°C until processing. For turbid samples, initial centrifugation at 3000 × g for 10 minutes is recommended to remove sediments and prevent SPE cartridge clogging [4].
  • SPE Procedure:
    • Conditioning: Condition polymeric SPE cartridges (e.g., Oasis HLB, Strata-X) with 5-10 mL methanol followed by 5-10 mL reagent water at a flow rate of 3-5 mL/min.
    • Loading: Load up to 1 L of water sample at a controlled flow rate of 5-10 mL/min. For higher throughput, 96-well SPE plates can be used with vacuum manifolds.
    • Washing: Wash with 5-10 mL of 5-10% methanol in water to remove weakly retained interferents.
    • Elution: Elute this compound with 5-10 mL of methanol or acetonitrile. Gently evaporate eluate to near dryness under nitrogen stream at 40°C.
    • Reconstitution: Reconstitute in 1 mL of initial mobile phase for chromatographic analysis [2].

Detailed Fruit and Soil Sample Preparation:

  • Fruit Sample Processing:
    • Homogenization: Homogenize entire fruit samples (oranges, lemons, peaches, cherries) including peels and edible portions.
    • Extraction: Weigh 10 g of homogenized sample into centrifuge tube, add 20 mL methanol, and vortex vigorously for 2 minutes.
    • Partitioning: Centrifuge at 4000 × g for 10 minutes, collect supernatant.
    • Cleanup: Dilute 1 mL extract with 4 mL water, load onto preconditioned polymeric 96-well SPE plate.
    • Elution: Elute with methanol, evaporate, and reconstitute in mobile phase for analysis [2].
  • Soil Sample Processing:
    • Extraction: Weigh 10 g soil, add 20 mL acetone:methanol (ratio not specified, typically 1:1), shake mechanically for 30 minutes.
    • Concentration: Centrifuge, collect supernatant, evaporate to near dryness.
    • Cleanup: Reconstitute in water and perform SPE cleanup similar to water samples [3].

2. Chromatographic Analysis Methods

Table: Instrumental Parameters for this compound Analysis

Parameter LC-MS/MS Method RP-HPLC-UV Method
Instrumentation Liquid chromatography with tandem mass spectrometry Reversed-phase high-performance liquid chromatography
Column Not specified (typically C18) C18 column (specific type not stated)
Mobile Phase Not specified Methanol:water (70:30, v/v)
Flow Rate Not specified Not specified
Detection Negative ion ESI, MRM: m/z 345→281 UV detection at 280 nm
Linearity Not specified R² = 0.99
LOQ 0.05 μg/L (water), 0.01 μg/g (fruit) 0.005 mg/g (soil)

LC-MS/MS Method Details:

  • Ionization Source: Negative ion electrospray ionization (ESI) is employed, which is particularly suitable for this compound due to the presence of nitro groups that readily form negative ions [2].
  • MRM Transitions: The primary transition monitored is m/z 345 (precursor ion) → m/z 281 (product ion). A second transition should be monitored for confirmation, though the specific transition isn't detailed in the available literature [2].
  • Chromatographic Conditions: While specific LC conditions aren't provided in the search results, typical reversed-phase chromatography using C18 columns with water-methanol or water-acetonitrile gradients containing ammonium acetate or formate buffers is recommended for pesticide residue analysis [4].

RP-HPLC-UV Method Details:

  • Mobile Phase Optimization: Methanol:water (70:30, v/v) provides adequate retention and separation for this compound and ethofumesate. The mobile phase should be degassed by sonication for 15 minutes before use [3].
  • Detection Wavelength: UV detection at 280 nm capitalizes on the absorption characteristics of the dinitroaniline structure of this compound [3].
  • System Suitability: Prior to analysis, verify system performance by injecting standard solutions to ensure peak symmetry (tailing factor <2.0), theoretical plates (>2000), and retention time reproducibility (%RSD <2.0).

3. Method Validation Parameters

  • Linearity and Calibration: Prepare matrix-matched calibration standards covering expected concentration range (typically 0.001-1.0 μg/mL). The correlation coefficient (R²) should be ≥0.99. Use external standard calibration for quantification [2] [3].
  • Accuracy and Precision: Determine recovery percentages by spiking blank matrices with known this compound concentrations. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <15% for within-laboratory reproducibility [4] [2] [3].
  • Sensitivity: Establish Limit of Quantification (LOQ) based on signal-to-noise ratio of 10:1. For this compound, achievable LOQs are 0.05 μg/L in water and 0.01-0.005 mg/kg in fruits and soil [2] [3].
  • Specificity: Verify method specificity by analyzing blank samples to confirm absence of interfering peaks at this compound's retention time. In LC-MS/MS, use of multiple reaction monitoring (MRM) transitions provides inherent specificity [2].

Method Optimization and Troubleshooting

1. Critical Optimization Parameters

  • SPE Sorbent Selection: Different polymeric sorbents (e.g., Oasis HLB, Strata-X, LiChrolut EN) should be evaluated for recovery efficiency. The drying time of sorbent after sample loading should be optimized (typically 10-30 minutes under vacuum) to prevent water interference while minimizing analyte loss [4].
  • LC-MS/MS Interface Optimization: For maximum sensitivity in MS detection, optimize source parameters including desolvation temperature, cone voltage, and collision energy. Declustering potential and collision energy should be specifically tuned for this compound's fragmentation pattern [4].

2. Troubleshooting Common Issues

  • Poor Recovery in Soil Samples: Clay-rich soils may strongly adsorb this compound. Increase extraction time, use more polar solvent mixtures (acetonitrile:water), or incorporate multiple extraction cycles.
  • Matrix Effects in LC-MS/MS: Ion suppression/enhancement can significantly impact quantification. Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for these effects.
  • Peak Tailing in HPLC: If peak tailing occurs, adjust mobile phase pH (slightly acidic, pH ~4-5) or consider alternative stationary phases (e.g., endcapped C18).

The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis:

oryzalin_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Sample Collection water Water Samples start->water fruit Fruit/Soil Samples start->fruit spe Solid-Phase Extraction (Polymeric Sorbent) water->spe water->spe solvent_ext Solvent Extraction (Methanol or Acetone:Methanol) fruit->solvent_ext fruit->solvent_ext lc_msms LC-MS/MS Analysis Negative ESI, MRM: m/z 345→281 spe->lc_msms Preferred Method spe->lc_msms hplc_uv RP-HPLC-UV Analysis Methanol:Water (70:30), 280 nm spe->hplc_uv Alternative Method spe->hplc_uv cleanup SPE Cleanup (96-well Plate) solvent_ext->cleanup solvent_ext->cleanup cleanup->lc_msms Preferred Method cleanup->lc_msms cleanup->hplc_uv Alternative Method cleanup->hplc_uv data_analysis Data Analysis & Quantification lc_msms->data_analysis lc_msms->data_analysis hplc_uv->data_analysis hplc_uv->data_analysis end Results Reporting data_analysis->end

Environmental and Regulatory Considerations

1. Environmental Fate and Impact

  • Persistence and Mobility: this compound is classified as moderately persistent in soil and water systems. Although its low water solubility and relatively high soil adsorption (Koc) suggest low leaching potential, it has been detected in groundwater monitoring programs, indicating possible transport through preferential flow or bound to soil particles [1].
  • Ecotoxicological Profile: this compound demonstrates moderate toxicity to birds, fish, aquatic invertebrates, and honeybees. The compound is classified as a potential carcinogen and shows genotoxic properties, necessitating careful monitoring of residues in food and environmental compartments [1].

2. Regulatory Status

  • EU Approval Status: this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired [1].
  • Global Use Patterns: this compound remains in use in several countries including the United States and Australia, primarily for weed control in fruit trees, nuts, vines, and ornamental plants [1].

Quality Assurance and Safety Notes

1. Quality Control Procedures

  • Batch Quality Control: Include procedural blanks, fortified blanks, matrix spikes, and duplicate samples in each analytical batch (typically 1 per 20 samples).
  • Continuing Calibration Verification: Inject calibration standards at beginning, throughout, and at end of analytical sequences to monitor instrument performance drift.
  • Control Charts: Maintain control charts for recovery percentages and retention times to track method performance over time.

2. Safety Considerations

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling this compound standards and samples.
  • Chemical Hazards: this compound is a potential carcinogen and should be handled in fume hoods when preparing standard solutions or extracting samples [1].
  • Waste Disposal: Collect all organic solvents and extracted samples as hazardous waste, disposing according to institutional regulations for pesticide-contaminated materials.

Discussion and Conclusion

The comprehensive protocols presented herein provide validated methodologies for determining this compound residues across multiple matrices. The choice between LC-MS/MS and HPLC-UV approaches depends on available instrumentation, required sensitivity, and regulatory context. The sample preparation workflows are robust and have demonstrated satisfactory performance in validation studies, with recovery rates consistently meeting international standards for pesticide residue analysis.

These application notes emphasize the importance of matrix-specific optimization, particularly when extending methods to new sample types. The environmental fate characteristics of this compound, particularly its detection in groundwater despite predictions of low mobility, underscore the importance of sensitive monitoring methods for environmental protection and food safety.

References

Comprehensive Application Notes and Protocols: Oryzalin-Loaded Solid Lipid Nanoparticles for Enhanced Therapeutic Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Lipid Nanoparticles and Oryzalin

Solid lipid nanoparticles (SLNs) represent an advanced generation of colloidal drug delivery systems that have gained substantial interest in pharmaceutical and cosmetic fields due to their unique advantages over traditional nanocarriers. SLNs consist of physiological lipids that remain solid at both room and body temperature, stabilized by surfactants in the concentration range of 0.5% to 5%. These systems offer significant benefits including enhanced bioavailability, improved stability of encapsulated active ingredients, controlled release profiles, and biocompatibility due to their physiological lipid components [1] [2]. The solid matrix of SLNs protects incorporated therapeutic agents from chemical degradation and environmental factors while providing the opportunity for targeted drug delivery through surface modification with appropriate ligands and polymers [1].

This compound (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a dinitroaniline herbicide with significant pharmacological potential beyond its agricultural applications. Recently, this compound has been investigated as a synthetic polyploidization agent in plant biotechnology and pharmacognosy. Unlike colchicine (the traditional antimitotic agent), this compound demonstrates reduced cytotoxicity and higher affinity for plant tubulin, making it particularly suitable for inducing polyploidy in medicinal plants to enhance their phytochemical profiles [3]. The combination of this compound's unique properties with the delivery advantages of SLNs creates a promising platform for various therapeutic applications, which these Application Notes and Protocols aim to explore in detail.

Table 1: Lipid Components Used in SLN Formulation

Lipid Category Specific Examples Properties and Applications
Triglycerides Trilaurin, Tricaprin, Tripalmitin, Tristearin, Trimyristin Excellent biocompatibility; suitable for various drug delivery routes [1]
Fatty Acids Palmitic acid, Stearic acid, Myristic acid, Dodecanoic acid Variable chain lengths allow modulation of drug release profiles [1]
Monoglycerides Glyceryl monostearate, Glyceryl behenate, Glyceryl distearate Good drug loading capacity for lipophilic compounds [1] [4]
Waxes Cetyl palmitate, Carnauba wax, Beeswax Provide enhanced structural integrity and sustained release [1] [4]

SLN Formulation Optimization Using Design of Experiments (DOE)

Systematic Approach to SLN Development

The optimization of SLN formulations presents significant challenges due to the multitude of variables that influence critical quality attributes including particle size (PS), polydispersity index (PDI), and zeta potential (ZP). These parameters directly affect formulation stability, drug release behavior, and ultimately, bioavailability [4]. Traditional trial-and-error approaches are time-consuming, costly, and often poorly reproducible. To address these limitations, a Design of Experiments (DOE) methodology provides a structured, statistically rigorous framework for identifying and optimizing critical formulation and process parameters while minimizing experimental runs and resource utilization [4].

A recent study demonstrated the successful application of a non-classical mixed design for optimizing blank SLN formulations, incorporating both mixture variables and quantitative factors. This approach considered the lipid composition as a mixture variable (comprising carnauba wax, glyceryl behenate, and glyceryl distearate) alongside two quantitative factors: the percentage of polysorbate 80 (P80) in the P80/sorbitan oleate surfactant system and ultrasound (US) treatment time [4]. This systematic strategy allowed for the development of an optimized formulation with a PS of 176.3 ± 2.78 nm, PDI of 0.268 ± 0.022, and ZP of −35.5 ± 0.36 mV – characteristics ideal for drug delivery applications. The DOE approach proved particularly valuable in identifying P80 concentration as a critical parameter, with optimal formulations observed when P80 ranged between 35% and 45% of the surfactant system [4].

Advantages of Blank SLN Optimization

Focusing initial development efforts on optimizing blank SLN formulations (without active ingredients) offers significant advantages in early-stage development:

  • Reduction of production costs: Avoiding use of expensive active ingredients during initial screening phases [4]
  • Minimized analytical costs: Limiting extensive characterization techniques until after optimal blank formulations are identified [4]
  • Streamlined screening process: Faster formulation optimization using easily measurable parameters (PS, PDI, ZP) [4]
  • Enhanced scalability: Identifying process parameters that readily translate to industrial production methods [4]

Table 2: Critical Parameters in SLN Optimization via DOE

Parameter Category Specific Factors Optimal Range/Values Impact on SLN Characteristics
Lipid Composition Carnauba wax, Glyceryl behenate, Glyceryl distearate Variable proportions based on mixture design Affects crystallinity, drug loading capacity, and release kinetics [4]
Surfactant System Polysorbate 80 (P80) in P80/Sorbitan oleate 35-45% P80 Determines particle stability, size, and polydispersity [4]
Process Conditions Ultrasound treatment time 1-10 minutes (7.5 min optimal in specific systems) Directly controls particle size and distribution [4]
Lipid-to-Surfactant Ratio Total lipids to total surfactants 1:2 ratio used in optimized protocols Influences encapsulation efficiency and physical stability [4]

Comprehensive Protocol for SLN Preparation and Characterization

SLN Preparation Using Ultrasonication Method

Materials:

  • Lipids: Carnauba wax (CW), Glyceryl behenate (Compritol 888 CG), Glyceryl distearate (Precirol ATO)
  • Surfactants: Polysorbate 80 (Tween 80), Sorbitan oleate (Span 80)
  • Equipment: High-speed homogenizer (e.g., T 25 ULTRA-TURRAX), Ultrasonicator (e.g., UltrasonicsTM SonifierTM, SFX550), Heated magnetic stirrer, Ice bath [4]

Procedure:

  • Prepare the aqueous phase by dispersing P80 in purified water under magnetic agitation and heating to 92°C ± 3°C [4].
  • Prepare the lipid phase by melting the lipid mixture (CW, GB, GDS) and SO together at 92°C ± 3°C with continuous magnetic stirring [4].
  • Primary emulsion formation: Add the hot aqueous phase to the melted lipid phase while conducting high-speed homogenization at 10,000 rpm for 10 minutes at 92°C ± 3°C [4].
  • Sonication: Subject the pre-emulsion to ultrasonication at 70% amplitude for the optimized time duration (e.g., 7.5 minutes) to reduce particle size [4].
  • Solidification: Immediately transfer the nanoemulsion to an ice bath with gentle stirring to facilitate SLN formation [4].
  • Storage: Store the final SLN dispersion at 4°C for further characterization and use.
SLN Characterization Methods
  • Particle Size (PS) and Polydispersity Index (PDI): Determine using dynamic light scattering with a Zetasizer Nano ZS90. Perform measurements in triplicate at 25°C with appropriate dilution [4].
  • Zeta Potential (ZP): Measure electrophoretic mobility using the same instrument with appropriate dilution. ZP values > ±30 mV indicate good physical stability [4].
  • Entrapment Efficiency: Determine by quantifying unentrapped drug in the aqueous medium after separation using centrifugation, filtration, or dialysis [5].
  • Morphological Analysis: Characterize using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) after appropriate sample preparation [5].
  • Crystallinity Studies: Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to investigate the physical state of the lipid matrix and incorporated drug [5].

This compound Applications and Polyploidy Induction Protocol

This compound-Induced Polyploidy for Enhanced Phytochemical Production

Recent research has demonstrated that This compound-induced polyploidy can significantly enhance the medicinal value of plants by increasing their production of valuable secondary metabolites. A landmark study on Callisia fragrans showed that tetraploid plants induced by this compound treatment exhibited distinct metabolite profiles with increased accumulation of valuable compounds including ethyl stearate, malic acid, gallic acid, and fumaric acid. Additionally, polyploid plants produced unique compounds such as (Z)-11-eicosenoic acid and dodecan-1-ol that were not detected in their diploid counterparts [3].

The biological activities of extracts from polyploid plants showed remarkable enhancement compared to diploid extracts. Polyploid extracts demonstrated exceptional antioxidant capacity across multiple assay systems (DPPH, ORAC, ABTS), showing higher radical scavenging and oxygen absorbance abilities. They also exhibited enhanced antimicrobial activity against skin pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, polyploid extracts displayed significant cytoprotective effects on HT-29 cells by mitigating H₂O₂-induced oxidative stress at low concentrations (25 µg/mL), and showed potentially greater anti-inflammatory effects through downregulation of pro-inflammatory enzymes COX-1 and COX-2 [3].

Protocol for this compound-Induced Polyploidy in Plants

Materials:

  • This compound stock solution: Prepare 1 mM this compound in distilled water with a few drops of DMSO
  • Plant materials: Seeds, apical meristems, or node segments of target plant species
  • Tissue culture supplies: MS medium, sterilization agents, culture vessels

Procedure:

  • Preparation of plant materials: Surface sterilize seeds or meristematic tissues using standard sterilization protocols [3].
  • This compound treatment: Immerse explants in this compound solutions of appropriate concentrations (typically 5-30 μM) for specific durations (4-24 hours) with gentle agitation [3].
  • Recovery and growth: Transfer treated explants to fresh growth medium and maintain under standard culture conditions [3].
  • Ploidy level confirmation: Analyze the ploidy status of regenerated plants using flow cytometry. Confirm genomic duplication using a Partec PAS flow cytometer or equivalent system [3].
  • Metabolite profiling: Conduct comprehensive phytochemical analysis of polyploid plants using GC-FID and 1H NMR to verify enhanced metabolite accumulation [3].

Integrated this compound-SLN Platform: Mechanisms and Therapeutic Potential

The integration of this compound's bioenhancement properties with SLN delivery technology creates a powerful synergistic platform for improved therapeutic outcomes. The mechanism of this integrated approach can be visualized through the following diagram, which illustrates the sequential processes from polyploidy induction to enhanced therapeutic efficacy:

G This compound This compound Polyploidy Polyploidy This compound->Polyploidy Induces EnhancedMetabolites EnhancedMetabolites Polyploidy->EnhancedMetabolites Stimulates SLNEncapsulation SLNEncapsulation EnhancedMetabolites->SLNEncapsulation Extracted for Bioactivity Bioactivity SLNEncapsulation->Bioactivity Enhances Therapeutic Therapeutic Bioactivity->Therapeutic Improves

Diagram 1: Integrated this compound-SLN Platform for Enhanced Therapeutic Efficacy. This workflow illustrates the sequential process from this compound-induced polyploidy to improved therapeutic outcomes through SLN-mediated delivery.

The molecular mechanisms behind this compound's activity involve its specific binding to plant tubulin, which disrupts microtubule formation during cell division and leads to chromosome duplication. When combined with the delivery advantages of SLNs, this approach enables the development of enhanced phytomedicines with superior therapeutic profiles. SLNs protect the bioactive compounds from polyploid plants from degradation, enhance their absorption, and provide opportunities for targeted delivery to specific tissues or cells [3] [2].

This integrated platform holds particular promise for the pharmaceutical and cosmetic industries, where there is growing demand for organic, sustainable consumer products with enhanced bioactivities. The ability to naturally enhance phytochemical production through polyploidy induction while improving delivery efficiency through SLN technology represents a significant advancement in phytomedicinal research and development [3].

Conclusion and Future Perspectives

The integration of This compound-mediated polyploidy induction with advanced SLN drug delivery represents a promising frontier in pharmaceutical and cosmetic development. The protocols outlined in these Application Notes provide researchers with comprehensive methodologies for exploiting this innovative platform. Current research indicates significant potential for this technology in enhancing the therapeutic efficacy of plant-derived medicines, particularly through increased production of valuable secondary metabolites and improved delivery of these compounds to target sites [3].

Future development efforts should focus on translational studies to bridge the gap between preclinical research and clinical applications. While SLNs offer numerous advantages, their progression to clinical use has been limited, necessitating further investigation into their in vivo behavior, long-term stability, and regulatory considerations [5]. Additionally, research should explore the combination of this compound-induced polyploidy with other emerging technologies, such as nanostructured lipid carriers (NLCs) – considered a second generation of lipid nanoparticles – which offer improved drug loading capacity and stability compared to first-generation SLNs [5].

The continued optimization of this integrated platform through systematic DOE approaches, advanced characterization techniques, and rigorous biological evaluation will undoubtedly unlock new possibilities in the development of enhanced therapeutic products from medicinal plants.

References and Additional Resources

  • Bharati et al. (2025). This compound-Induced polyploidy enhances natural metabolite accumulation and functional bioactivities in novel Callisia fragrans genotype. Scientific Reports 15, 25652. [3]
  • Gorantla et al. (2021). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. [1]
  • Thakur et al. (2025). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments. Nanomaterials. [4]
  • Scioli Montoto et al. (2020). Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects. Frontiers in Molecular Biosciences. [5]
  • Aslan et al. (2024). Solid Lipid Nanoparticles: A Promising Drug Delivery System and Their Potential for Peptide and Protein Therapeutics. IntechOpen. [2]

References

Oryzalin-Induced Polyploidy: Experimental Guide & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Protocol for Oryzalin Treatment

Based on recent studies, here is a summarized protocol for inducing polyploidy using this compound on stem segment explants in vitro.

  • Plant Material Preparation: Use sterile stem segments as explants. For Lysimachia xiangxiensis, segments are placed on solid MS basal medium for initial growth [1].
  • This compound Stock Solution: Prepare a concentrated stock by dissolving this compound in 2% (v/v) dimethylsulfoxide (DMSO), then filter-sterilize [1].
  • Treatment Application: Incorporate the stock into a liquid MS medium to achieve the desired working concentration. Place explants in the this compound-containing medium [1].
  • Optimal Conditions: The optimal treatment varies by species. Research on Lysimachia xiangxiensis found a treatment with 0.001% this compound for 4 days resulted in a 100% induction rate for the identified variants [1]. A study on cannabis using machine learning optimization predicted the best outcome with 32.98 µM this compound for 17.92 hours [2].
  • Post-Treatment Care: After exposure, rinse explants thoroughly with sterile water and transfer to a solid regeneration medium (e.g., MS medium with sucrose and agar) [1].

Troubleshooting Common this compound Workflow Issues

Problem Potential Cause Recommended Solution
Low survival rate This compound concentration too high or exposure too long Reduce concentration or exposure time; test a wider range of conditions [1]
High mixoploid rate Non-uniform cell cycle synchronization or suboptimal treatment Optimize antimitotic agent concentration and exposure duration; use machine learning (e.g., PNN-GA) for parameter prediction [2]
No polyploidy induced Concentration too low, exposure too short, or poor agent penetration Increase concentration or exposure time within safe limits; ensure explants are fully submerged and agitated [1]
Inconsistent results Genetic variability of source material, inconsistent explant size/health Use genetically uniform plant material (e.g., from in vitro culture) and standardize explant selection [1] [2]

Flow Cytometry Best Practices for Ploidy Analysis

Accurate identification of mixoploids and pure polyploids relies on rigorous flow cytometry practices. Common pitfalls and their solutions are summarized below.

Issue Common Mistake Best Practice & Solution
Poor Compensation Using a "universal negative" for beads and cells; reusing a compensation matrix from a previous run Use matched carrier particles (e.g., unstained beads with stained beads); prepare fresh single-stain controls for every experiment [3]
Incorrect Gating Using an unstained control or single stains to gate dim or continuous populations Use FMO (Fluorescence Minus One) controls; these account for spillover spreading from all other fluorophores in the panel [4] [5]
High Background/Spreading Using saturating antibody concentrations; poor panel design with high spectral overlap Titrate all antibodies to find the "separating concentration"; pair bright fluorophores with low-abundance antigens and dim fluorophores with highly expressed targets [5]
Non-specific Staining Not accounting for dead cells or Fc receptor binding Include a viability dye to exclude dead cells; use Fc receptor blocking reagents [4] [5]

Optimizing Polyploid Induction with Machine Learning

Traditional factorial experiments for optimizing this compound parameters can be time-consuming. A 2025 study on cannabis demonstrated the power of machine learning:

  • Methodology: Researchers used three classification algorithms—Probabilistic Neural Network (PNN), Support Vector Classification (SVC), and k-Nearest Neighbors (KNN)—to model the relationship between this compound concentration, exposure time, and the resulting ploidy level [2].
  • Outcome: The PNN model, combined with a Genetic Algorithm (GA), successfully predicted that treatment with 32.98 µM this compound for 17.92 hours would maximize the tetraploid induction rate. A validation experiment confirmed a 93.75% tetraploid induction rate with this protocol [2].

This approach efficiently finds optimal conditions with fewer experimental trials than traditional methods.

Expected Outcomes in Polyploid Plants

After successful polyploid induction, regenerated plants often exhibit distinct morphological and physiological traits compared to their diploid counterparts. These can serve as preliminary indicators of successful genome duplication before confirmation by flow cytometry.

  • Morphological Traits: Polyploid plants frequently exhibit larger and thicker leaves, larger guard cells, and lower stomatal density. In cannabis, tetraploids had a leaf area approximately three times larger than diploids [2]. Similar gigas effects are reported in woody species [6].
  • Physiological Traits: Induced polyploids may show enhanced photosynthetic capacity. For instance, triploid Lysimachia xiangxiensis variants showed higher chlorophyll content, net photosynthesis rate, and stomatal conductance [1]. Tetraploid hardwoods like Eucalyptus and Liriodendron also demonstrate superior photosynthetic performance [6].

The following diagram illustrates the core workflow for this compound-induced polyploidy experiments and the critical role of flow cytometry controls.

References

optimizing oryzalin concentration for different plant species

Author: Smolecule Technical Support Team. Date: February 2026

Oryzalin FAQ for Researchers

What is this compound and what is its primary mechanism of action?

This compound is a dinitroaniline herbicide that disrupts plant cell division. Its primary role in research is as a microtubule-disrupting agent [1]. It works by binding to plant tubulin dimers, preventing their polymerization into microtubules, which are essential for processes like mitosis and cell wall synthesis [1] [2]. This disruption can inhibit root growth or, when carefully controlled, be used to induce polyploidy (whole-genome duplication) in plants [3].

How do I choose a starting concentration for a new plant species?

The optimal this compound concentration is highly dependent on the plant species, explant type, and treatment duration [1]. The table below summarizes effective concentrations and conditions from recent studies.

  • Table 1: this compound Optimization Guide for Different Plant Species
Plant Species Experimental Context Recommended Concentration Treatment Duration Key Objective/Finding Source
Borago officinalis (Borage) In vitro polyploidy induction Specific concentration not stated in excerpt; methodology detailed. Not specified in excerpt. Successful tetraploidy induction; altered leaf anatomy & cell-wall structure. [3]
Lysimachia xiangxiensis In vitro polyploidy induction on stem segments 0.001% (w/v) ~10-20 µM* 4 days 100% induction rate; higher concentrations/durations reduced survival. [4]
Callisia fragrans In vitro polyploidy induction Specific concentration not stated in excerpt. Not specified in excerpt. Enhanced metabolite accumulation & bioactivity in tetraploids. [5]

Note: Conversion based on this compound molecular weight (346.34 g/mol).

For a new species, it is best to start with a low concentration (e.g., 0.001% or 10-20 µM) and short duration (2-4 days), then conduct a dose-response experiment [1] [4].

What is a standard protocol for in vitro polyploidy induction using this compound?

The following workflow outlines a general methodology, adaptable based on your specific research needs.

Start Start: Prepare Sterile Explants A Prepare this compound Stock Solution (e.g., 10 g/L in DMSO) Start->A B Filter-Sterilize and Add to Liquid Medium A->B C Treat Explants in Dark (Shaker at 100 rpm) B->C D Rinse Explants with Sterile Water C->D E Transfer to Regeneration Medium D->E F Culture for Plantlet Development E->F G Screen for Polyploidy (Flow Cytometry) F->G End End: Confirm with Chromosome Count G->End

Key Protocol Details:

  • Stock Solution: Prepare a high-concentration stock (e.g., 10,000 mg/L or 10 g/L) in a solvent like DMSO. Filter-sterilize (0.22 µm) instead of autoclaving to maintain stability [1].
  • Treatment Medium: Incorporate the filter-sterilized stock into a liquid culture medium (e.g., MS medium). DMSO concentration in the final medium should typically be ≤ 0.5% [4] [1].
  • Treatment: Place explants (e.g., stem segments, embryos) in the medium and agitate on a shaker (e.g., 100 rpm) in the dark for the designated duration [3] [4].
  • Recovery & Screening: After treatment, rinse explants thoroughly and transfer to a standard solid regeneration medium. Screen established plantlets using flow cytometry and confirm ploidy with chromosome counting [3] [4].

Troubleshooting Common Experimental Issues

Problem: Low survival rate of explants after treatment.

  • Potential Cause: this compound concentration is too high or exposure duration is too long [4].
  • Solution: Reduce the concentration or treatment time. Ensure the final DMSO concentration in the medium is low (≤0.5%) to minimize solvent toxicity [1].

Problem: Low polyploidy induction efficiency.

  • Potential Cause: Concentration is too low, duration is too short, or the explant tissue does not contain enough actively dividing cells [1] [4].
  • Solution: Optimize the concentration and duration based on a dose-response curve. Use explants with high mitotic activity, such as shoot tips, meristems, or newly formed callus [4].

Problem: Inconsistent results between experimental repeats.

  • Potential Cause: Instability of the this compound stock solution or uneven treatment of explants [1].
  • Solution: Prepare fresh stock solutions frequently, store them at 4°C in amber bottles to protect from light, and ensure proper agitation during treatment for uniform exposure [1].

Problem: Precipitation of this compound in the culture medium.

  • Potential Cause: this compound has low water solubility, and the stock may not be fully dissolved or is incompatible with other medium components [1].
  • Solution: Ensure the stock is completely dissolved in DMSO before adding to the medium. Gentle heating (<40°C) and continuous stirring can help. Test for compatibility with your specific medium's gelling agents [1].

Critical Safety and Handling Information

This compound is a herbicide and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety goggles [1].
  • Ventilation: Work in a well-ventilated area or a fume hood when handling powdered this compound and concentrated stock solutions to avoid inhalation [1] [6].
  • Skin Contact: Avoid skin contact, as it can cause irritation [6].
  • Waste Disposal: Follow all institutional regulations for the disposal of chemical waste and contaminated materials [1].

References

Oryzalin Cytotoxicity & Mechanism: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings from Literature Relevant Context

| Reported IC₅₀ Values | • HT-29 colon carcinoma cells: 8 µM [1]Swiss 3T3 fibroblasts (Ca²⁺ signalling): 14-18 µM [1] | Establishes a baseline for cytotoxic concentration ranges in mammalian cells. | | Primary Mechanism | Binds to plant tubulin, inhibiting microtubule polymerization. Exhibits a much lower affinity for animal tubulin [2]. | Suggests that off-target cytotoxicity in mammalian systems may occur through secondary mechanisms. | | Secondary Mechanisms | • Inhibition of intracellular Ca²⁺ signalling [1] • Inhibition of ⁴⁵Ca²⁺ uptake into nonmitochondrial stores [1] • Generation of reactive oxygen species (ROS), leading to oxidative stress [3] | These secondary effects are likely the primary drivers of its cytotoxicity in mammalian cell systems. |

Potential Mitigation Strategies Based on Mechanism

While direct protocols were not found, you can design experiments based on the known mechanisms of toxicity:

  • Targeting Oxidative Stress: Since ROS generation is a documented mechanism [3], you could test the cytoprotective effects of adding antioxidants (e.g., N-Acetylcysteine, Ascorbic Acid) to your cell culture medium during oryzalin treatment.
  • Calcium Homeostasis: Given the inhibition of Ca²⁺ signalling [1], evaluating the extracellular calcium concentration or using intracellular calcium chelators might help mitigate some cytotoxic effects.
  • Exposure Time & Concentration: The data shows that cytotoxicity is concentration-dependent [1]. A rigorous determination of the minimum effective concentration for your desired effect (e.g., antitumor or antimitotic) and optimizing the exposure time (pulsed vs. continuous) could significantly reduce off-target damage.

Suggested Experimental Approach

To build your troubleshooting guide, I suggest constructing an experimental workflow to systematically test these hypotheses. The following diagram outlines this logical process:

G Start Identify Cytotoxicity Problem (e.g., reduced cell viability) A Hypothesis 1: ROS-Mediated Stress Start->A B Hypothesis 2: Disrupted Ca²⁺ Signaling Start->B C Hypothesis 3: Exposure Parameters Start->C D Experimental Test: Add Antioxidants (e.g., NAC) A->D E Experimental Test: Modify Ca²⁺ in Medium or Use Chelators B->E F Experimental Test: Titrate this compound Dose & Use Pulsed Exposure C->F G Evaluate Outcome (Viability, Apoptosis, ROS/Ca²⁺ assays) D->G E->G F->G G->A  Refine Hypothesis H Implement Optimized Protocol G->H  Improved Viability

References

Key α-Tubulin Mutations Conferring Oryzalin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the most clinically and agriculturally significant α-tubulin mutations that lead to oryzalin resistance, as identified in plant, protozoan, and model organism studies.

Mutation (Position) Organisms / Systems Where Identified Postulated Resistance Mechanism Key Experimental Evidence Phenotypic Notes / Fitness Cost
L136F [1] [2] [3] Toxoplasma gondii, Tetrahymena thermophila, Setaria viridis, Alopecurus aequalis Decreased this compound affinity for tubulin dimers; Altered microtubule assembly properties [1] [2]. Direct measurement of decreased this compound affinity in purified mutant tubulin; Reduced critical concentration for microtubule assembly [1] [4].
T239I [5] [2] [3] Toxoplasma gondii, Eleusine indica, Setaria viridis, Lolium rigidum Often implicated in altering the dinitroaniline binding site [5]. Confirmed via transgenic expression in rice calli [5]. Associated with a moderate fitness penalty in some plant systems [5].
R243M / R243K [5] [2] Lolium rigidum, Toxoplasma gondii Spatial shift of the trifluralin binding domain, reducing ligand-tubulin contacts [5]. Confirmed via transgenic expression in rice calli; Molecular docking models [5]. In plants, the R243M mutation can cause helical growth when homozygous [6].
M268T [5] [3] Toxoplasma gondii, Eleusine indica Potential compensation for dinitroaniline's destabilizing effect by increasing protofilament affinity [1]. Identified in resistant weed biotypes; Confers resistance in transgenic systems [5].
I252L (V252L in T. gondii) [1] [3] Tetrahymena thermophila, Toxoplasma gondii Alters dinitroaniline affinity and critical concentration for assembly; Located in the GTPase activating domain [1]. Direct measurement of decreased this compound affinity in purified mutant tubulin [1].
V202F [2] [3] Lolium rigidum, Alopecurus aequalis Significant decrease in this compound affinity; Presence of phenylalanine at 202 is linked to natural insensitivity in mammals [2] [3]. Identified in resistant weed populations; Computational binding affinity studies [2] [3].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments used to study these resistance mechanisms.

Protocol 1: Testing Resistance In Planta Using Mutant Tubulin Expression

This protocol is adapted from transgenic studies in rice calli and Tetrahymena [1] [5].

  • Gene Cloning and Mutagenesis: Clone the wild-type α-tubulin gene from your target organism into an appropriate expression vector. Introduce desired point mutations (e.g., L136F, T239I) using site-directed mutagenesis kits and verify the sequence [1].
  • Transformation: Introduce the mutant and wild-type constructs into your model system.
    • For Tetrahymena thermophila, use biolistic transformation of mating cells (heterokaryons) with a linearized plasmid containing the mutant gene [1].
    • For plant systems like rice, use Agrobacterium-mediated transformation of calli [5].
  • Selection and Culture: Select for transformed cells using appropriate antibiotics or markers. For Tetrahymena, this involves creating strains that solely express the mutant α-tubulin [1].
  • Growth Assays: Culture transgenic organisms in liquid or solid media containing a range of this compound concentrations (e.g., 0 to 15 μM for Tetrahymena [1]; field rates for plants [5]). Monitor growth by measuring culture turbidity (OD600) or assessing seedling emergence and survivorship over several days or weeks [1] [5].
  • Data Analysis: Calculate resistance factors by comparing the herbicide concentrations required to inhibit growth by 50% (IC50) between wild-type and mutant-expressing lines.

The workflow for this protocol can be summarized as follows:

G Clone α-tubulin gene Clone α-tubulin gene Introduce point mutation Introduce point mutation Clone α-tubulin gene->Introduce point mutation Verify by sequencing Verify by sequencing Introduce point mutation->Verify by sequencing Transform model system\n(e.g., Tetrahymena, Rice) Transform model system (e.g., Tetrahymena, Rice) Verify by sequencing->Transform model system\n(e.g., Tetrahymena, Rice) Select positive transformants Select positive transformants Transform model system\n(e.g., Tetrahymena, Rice)->Select positive transformants Growth assays with\nthis compound gradient Growth assays with This compound gradient Select positive transformants->Growth assays with\nthis compound gradient Calculate IC50 values\n& resistance factors Calculate IC50 values & resistance factors Growth assays with\nthis compound gradient->Calculate IC50 values\n& resistance factors

Experimental Workflow for In Planta Resistance Testing

Protocol 2: Computational Analysis of Mutation Effects on Binding

This protocol is based on studies that used molecular modeling to understand how mutations reduce this compound affinity [2] [3].

  • Protein Structure Preparation: Obtain a high-resolution structure of α-tubulin. The Tetrahymena thermophila α/β-tubulin heterodimer (if available) is relevant, or use a homology model based on a closely related susceptible organism [3].
  • Modeling Mutations: Use computational software (e.g., PyMOL, Rosetta) to introduce the point mutation of interest (e.g., L136F, V202F) into the wild-type structure [2].
  • Molecular Docking: Perform flexible molecular docking of this compound into the proposed binding site (e.g., the pironetin site [3]) on both the wild-type and mutant α-tubulin structures.
  • Binding Affinity Calculation: Employ alchemical free energy methods (e.g., using mCSM-lig server) or molecular dynamics (MD) simulations with MM-PBSA/GBSA to calculate the change in binding free energy (ΔΔG) caused by the mutation. A positive ΔΔG indicates weakened binding [2].
  • Analysis of Interactions: Analyze the simulation trajectories to identify changes in key hydrophobic contacts, hydrogen bonds, or van der Waals interactions between this compound and the tubulin binding pocket [3].

Frequently Asked Questions (FAQs)

Q1: Why does the L136F mutation, which seems to simply add a bulky side group, actually enhance microtubule assembly in some systems? A1: The L136F mutation is located within the proposed dinitroaniline binding site. While it directly interferes with this compound binding, it also appears to stabilize the tubulin dimer, leading to a significantly lower critical concentration (Cc) for microtubule assembly. This means mutant tubulin polymerizes more readily than wild-type, which may compensate for the herbicide's destabilizing effects [1] [4].

Q2: Are there any known fitness costs associated with these resistance mutations? A2: Yes, fitness costs are common. For example, the T239I mutation in plants can be associated with a moderate fitness penalty [5]. In Toxoplasma gondii, various α-tubulin mutations confer resistance at a cost to microtubule function [5]. In Lolium rigidum, the R243M mutation causes helical growth in homozygous plants, indicating a defect in normal cellular elongation [6]. This recessive nature and associated fitness cost can slow the evolution of resistance in field populations.

Q3: My experiment shows resistance in a whole organism, but I cannot find a known mutation in the α-tubulin gene. What other mechanisms should I investigate? A3: Target-site mutation is not the only resistance mechanism. You should investigate:

  • Non-Target-Site Resistance (NTSR): This is often due to enhanced herbicide metabolism. In Lolium rigidum, a cytochrome P450 gene (CYP81A10) has been identified that confers resistance to trifluralin by breaking it down [6].
  • Enhanced Metabolic Resistance: General upregulation of detoxifying enzymes can lead to reduced levels of the active herbicide reaching the tubulin target [6].

Q4: Where is the definitive binding site for this compound on α-tubulin? A4: The precise binding site is still an active area of research, but recent computational and genetic evidence strongly points to the pironetin binding site on α-tubulin. This site accommodates key resistance mutations like L136F, T239I, and V252L. Docking studies show this compound binds here with its dipropylamine chain inserted into a hydrophobic pocket and its sulfonamide group oriented toward the solvent [3].

Q5: What is a reliable resource for cross-referencing known tubulin mutations and their phenotypes? A5: The Tubulin Database (TubulinDB.bio.uci.edu) is an extensively curated online resource. It catalogs nearly 18,000 missense mutations, post-translational modifications, and ligand interactions from diverse organisms, all mapped to a universal tubulin numbering system [7].

References

oryzalin body formation in plant cells

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of oryzalin? this compound is a dinitroaniline herbicide that induces polyploidy by disrupting the polymerization of microtubules during cell division. It binds to plant tubulin, preventing the formation of the spindle apparatus. This results in the failure of chromosome segregation, leading to cells with doubled genomic content [1] [2].

  • Why is this compound often preferred over colchicine for polyploidy induction? this compound has a higher binding affinity for plant tubulin and is effective at much lower concentrations (micromolar range) compared to colchicine (millimolar range). Furthermore, it is considered less cytotoxic for plant tissues, making it a favorable choice for in vitro applications [1] [3].

  • What are the expected phenotypic changes in successfully polyploidized plants? Artificially induced polyploids often exhibit the "gigas" effect, which can include:

    • Leaves: Thicker, darker green leaves.
    • Stomata: Significantly enlarged stomata with a reduced density.
    • Trichomes: Increased trichome density.
    • General Morphology: Altered growth habit and overall increased vigor [1].
  • What enhanced metabolic properties are associated with this compound-induced polyploidy? Polyploid plants often show an augmented accumulation of valuable primary and secondary metabolites. Research on Callisia fragrans has demonstrated that tetraploid extracts can possess:

    • Exceptional antioxidant capacity.
    • Enhanced antimicrobial activity, even against pathogens like MRSA.
    • Stronger cytoprotective and anti-inflammatory effects, including the downregulation of pro-inflammatory enzymes like COX-1 and COX-2 [3].

Experimental Protocol & Troubleshooting

Here is a generalized workflow for this compound-induced polyploidy, from treatment to confirmation. You can use the diagram below as a visual guide to your experimental setup.

G Start Start Experiment Explant Prepare Explant (Immature Zygotic Embryo) Start->Explant Sterilize Surface Sterilization Explant->Sterilize Treatment In Vitro this compound Treatment Sterilize->Treatment Subculture Recovery & Subculture Treatment->Subculture Transfer to This compound-free Media Analysis Ploidy Analysis Subculture->Analysis Sample New Growth Confirm Phenotypic Confirmation Analysis->Confirm Flow Cytometry Confirmation End Stable Tetraploid Line Confirm->End

Diagram 1: Workflow for establishing stable polyploid plants using this compound.
Step 1: Preparation of Plant Material and this compound Solution
  • Plant Material: Immature zygotic embryos are a highly responsive explant. Surface sterilize seeds or explants using a standard protocol, for example: immersion in 70% ethanol (1 min), followed by treatment with 1% sodium hypochlorite (20 min with agitation), and finally, three rinses with sterile distilled water [1].
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent like DMSO. Sterilize by filtration (0.22 μm) and store in the dark. Add the stock solution to an autoclaved culture medium after it has cooled to a suitable temperature [1].
Step 2: In Vitro Treatment and Culture
  • Treatment: Place the sterilized explants on a solid culture medium supplemented with this compound. The table below provides a reference for concentration and duration based on recent studies.
  • Culture Conditions: Maintain cultures under standard conditions, typically a 16-hour photoperiod at 22-25°C [1].
  • Recovery: After treatment, transfer the surviving explants to a multiplication medium without this compound for recovery and shoot development.
Step 3: Analysis and Confirmation of Polyploidy
  • Ploidy Analysis using Flow Cytometry: This is the most reliable method for confirming polyploidy.
    • Protocol: Chop a small amount of fresh leaf tissue from the treated plant and a diploid control in a nuclear isolation buffer (e.g., LB01 buffer containing DAPI or PI stain). Filter the suspension to remove debris and analyze the relative fluorescence intensity of the nuclei using a flow cytometer. A tetraploid sample will show a peak at approximately double the fluorescence intensity of the diploid control [1] [3].
  • Phenotypic Screening:
    • Stomatal Morphometry: Prepare epidermal imprints or observe under a microscope. Tetraploid lines will consistently show larger stomatal guard cells and a lower stomatal density per unit area compared to diploids [1].

Key Experimental Parameters from Recent Research

The table below summarizes this compound treatment conditions and their outcomes from recent studies on different plant species.

Plant Species This compound Concentration Exposure Duration Key Outcomes Source
Borago officinalis (Borage) 20 mg/L Not Specified Successful induction of stable tetraploids; darker green leaves, enlarged stomata, altered growth habit. [1] [1]
Callisia fragrans 10 μM Not Specified Induced tetraploids showed enhanced antioxidant, antimicrobial, and anti-inflammatory activities. [3] [3]
Triticum aestivum (Wheat) 10 μM 2-4 days Altered root ultrastructure, induced vacuolation, and activated cyanide-resistant respiration pathway. [2] [2]

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
High Lethality/Low Survival This compound concentration too high; exposure too long. Titrate the concentration; reduce exposure duration; test on a small batch of explants first.
High Proportion of Mixoploids Incomplete or uneven polyploidization. Optimize treatment to target the meristematic cells more effectively; perform additional cycles of shoot-tip propagation and re-screen.
No Polyploids Detected Concentration too low; tissue not responsive; flow cytometry gating incorrect. Increase concentration within a safe range; ensure you are analyzing newly formed tissue post-treatment; verify flow cytometry protocol with a known diploid control.
Abnormal Plant Development Somaclonal variation; phytotoxic effects of solvent. Ensure subculturing is sufficient after treatment; use the minimum amount of solvent (e.g., DMSO) necessary.

The enhanced bioactivity in polyploids, such as the increased anti-inflammatory potential shown in Callisia fragrans, underscores the value of this technique for drug discovery and development [3]. I hope this technical center provides a solid foundation for your experiments.

References

overcoming low polyploidy induction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Induction Efficiency

The following table summarizes common issues, their potential causes, and solutions to improve polyploidy induction rates.

Problem Possible Causes Suggested Solutions & Optimization
Low Induction Rate Suboptimal concentration or exposure time to anti-mitotic agent [1] Test a range of concentrations and exposure times. Start with common ranges: Colchicine (0.01-0.2%), Oryzalin (5-30 µM) [1].
Low mitotic activity in explant tissue [1] Use tissues with active cell division: meristems, callus, rapidly germinating seeds, or young seedlings [1].
Inefficient penetration of the inducing agent [1] Use surfactants (e.g. Tween 20), vacuum infiltration, or DMSO to enhance agent uptake [1].
High Toxicity & Mortality Concentration of anti-mitotic agent is too high [1] Titrate to the lowest effective dose. Consider pulsed treatments instead of continuous exposure.
Excessive exposure time [1] Reduce treatment duration and include a proper recovery phase on agent-free medium.
Chimerism (Mixed Ploidy) Incomplete exposure of all cells [1] Target the smallest possible explant (e.g., apical dome, single cell cultures). Perform sub-culturing or in vitro regeneration from treated tissue.
Somatic segregation during subsequent growth Conduct multiple rounds of selection and plant regeneration from stable polyploid cells [1].

Confirming Ploidy: A Critical Step

After induction, confirming the ploidy level is essential. Flow cytometry is the most efficient method for this.

Flow Cytometry Protocol for Ploidy Analysis

This protocol, adapted for plant tissues, ensures robust and reproducible results [2] [3].

  • Sample Collection: Collect a small amount (~1 cm²) of young, fresh leaf tissue from both treated and control (diploid) plants.
  • Nuclei Isolation: Chop the tissue finely with a sharp razor blade in a Petri dish containing a suitable isolation buffer (e.g., LB01, Otto's) to release nuclei [2].
  • Staining: Add a fluorescent DNA stain, such as Propidium Iodide (PI) or DAPI, to the nuclei suspension. Incubate in the dark. Note: PI requires an RNase treatment step to avoid RNA interference [3].
  • Flow Cytometry Measurement: Pass the sample through a flow cytometer. The instrument measures the fluorescence intensity of thousands of nuclei, which is proportional to their DNA content.
  • Data Analysis: Analyze the resulting histogram. A distinct peak at double the fluorescence intensity of the diploid control (G0/G1 peak) indicates a successful tetraploid population [2]. The Coefficient of Variation (CV) of the peak should ideally be below 5% for precise ploidy determination [2].

For long-term projects, you can preserve leaf samples by rapid drying in silica gel and storing at -80°C, which allows for delayed flow cytometry analysis [2].

Frequently Asked Questions (FAQs)

Q1: What are the most effective anti-mitotic agents for polyploidy induction? The most common and effective agents are colchicine (an alkaloid), and the dinitroaniline herbicides This compound and trifluralin. This compound is often preferred because it requires lower concentrations and is more specific to plant tubulin, which can reduce toxicity [1].

Q2: Which explants are most responsive to polyploidy induction? Tissues with a high rate of cell division yield the best results. The most responsive explants include [1]:

  • Apical and axillary meristems of shoots
  • Actively growing callus cultures
  • Seeds soaked during germination
  • Young seedlings or in vitro-grown plantlets

Q3: Our induced polyploid lines are unstable and revert to a lower ploidy. How can we stabilize them? Chimerism is a common cause of reversion. To stabilize polyploid lines:

  • Re-treat the meristems.
  • Use in vitro regeneration techniques (like inducing adventitious shoots or somatic embryos) from the treated tissue. This often helps recover solid, non-chimeric polyploids.
  • Perform several cycles of vegetative propagation alongside flow cytometry screening to select and multiply stable polyploid lines [1].

Experimental Workflow for Polyploidy Induction

The diagram below outlines a logical workflow for planning and troubleshooting a polyploidy induction experiment.

Start Start Polyploidy Induction ExpDesign Experimental Design: - Select Agent (Colchicine/Oryzalin) - Choose Explant Type - Define Concentration & Time Ranges Start->ExpDesign Optimize Apply Optimization Strategies: - Use Surfactants - Target Meristems - Pulsed Treatment if needed ExpDesign->Optimize Execute Execute Treatment & Recovery Phase Optimize->Execute Verify Verify Ploidy via Flow Cytometry Execute->Verify Success Induction Successful Verify->Success Stable Tetraploids Detected Troubleshoot Low Efficiency? Consult Troubleshooting Table Verify->Troubleshoot Low Rate/Chimerism Detected Troubleshoot->ExpDesign

References

Oryzalin Fundamentals and Stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding its core properties is the first step in troubleshooting.

  • Mode of Action: Oryzalin is a dinitroaniline herbicide that selectively inhibits microtubule assembly by binding to plant tubulin, disrupting spindle formation during cell division and preventing chromosome segregation [1] [2].
  • Key Chemical Properties: The following properties directly impact its stability and handling [2].
Property Specification
Solubility in Water (at 20 °C, pH 7) 1.13 mg/L (Low)
Solubility in DMSO Readily soluble (stock solvent)
Melting Point 139.7 °C
Degradation Point 213 °C
Photodegradation Light-sensitive

Experimental Protocols: Preparation and Confirmation

Standardized protocols are essential for experimental reproducibility.

Stock Solution Preparation
  • Weighing: Accurately weigh the required amount of this compound.
  • Dissolution: Dissolve the this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM) [1] [3]. Gently vortex or sonicate to ensure complete dissolution.
  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes (e.g., amber vials). Store at -20°C to maximize stability.
Working Solution Preparation
  • Thawing: Thaw the DMSO stock solution at room temperature.
  • Dilution: Dilute the stock into pre-warmed, sterile liquid culture medium (e.g., MS medium) to the desired final concentration. A standard final concentration of 200-400 nM is often effective [3].
  • Mixing: Gently agitate the medium to ensure the this compound is uniformly distributed. The low aqueous solubility means it may not be a true solution, but a fine suspension.
Confirmation of Bioactivity

Since stability in aqueous media can be variable, confirming the bioactivity of your working solution is crucial.

G Start Prepare this compound Working Solution Treat Treat Wild-type Seedlings Start->Treat Fix Fix and Immunolabel Tubulin Treat->Fix Image Image via Confocal Microscopy Fix->Image Analyze Analyze Microtubule Integrity Image->Analyze Compare Compare to Untreated Control Analyze->Compare Depolymerized Microtubules Depolymerized (Bioactivity Confirmed) Compare->Depolymerized Yes Intact Microtubules Remain Intact (Potential Stability Issue) Compare->Intact No

This bioassay tests whether your this compound solution is actively disrupting microtubules [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems.

Problem Possible Cause Solution
Low Induction Rate Degraded this compound; insufficient concentration/exposure [4]. Use fresh stock; optimize concentration (e.g., 0.001%) and duration (e.g., 2-6 days) [4].
High Toxicity/Death Concentration too high; exposure too long [4]. Titrate concentration downward; reduce exposure time.
Mixoploidy Incomplete polyploidization; not all cells affected. Optimize treatment for explant type (meristematic tissues); consider subculturing and re-screening [1].
Contamination Non-sterile stock or medium. Filter-sterilize this compound working solution (0.22 µm); use aseptic technique [4].
Inconsistent Results Uneven mixing; light degradation; outdated stock. Protect from light; use fresh aliquots; agitate cultures during treatment [1].

Safety and Regulatory Information

Aspect Specification
Toxicity Advantage Lower cytotoxicity compared to colchicine [1] [5].
Mammalian Toxicity Low, but is a potential carcinogen and shows evidence of genotoxicity [2].
Ecotoxicity Moderately toxic to birds, fish, and other aquatic organisms [2].
Regulatory Status Not approved under EC Regulation 1107/2009 [2].

Frequently Asked Questions

  • Q1: What is the recommended concentration range for this compound treatment?

    • A1: Effective concentration is species and explant-dependent. Common ranges are 200-400 nM for Arabidopsis roots [3], 2.5 μM to 150 μM for other species [4], or surface sterilization with 0.001% (w/v) for Lysimachia [4]. A dose-response study is recommended for new experimental systems.
  • Q2: How should I store this compound stock solutions and for how long?

    • A2: Prepare concentrated stock solutions in DMSO (e.g., 10-20 mM), aliquot into light-protected vials, and store at -20°C. While the DMSO stock is stable for months, avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare fresh for each experiment.
  • Q3: Why is filter-sterilization recommended over autoclaving?

    • A3: this compound can degrade at high temperatures. Its degradation point is 213°C [2], but prolonged heat from autoclaving can still compromise its integrity. Filter-sterilization (0.22 µm) is the safest method to ensure sterility without affecting potency [4].
  • Q4: My polyploid induction rate is low. What should I check first?

    • A4: First, verify the bioactivity of your this compound working solution using a microtubule depolymerization assay. Then, systematically optimize these parameters [4]:
      • Explant Type: Use tissues with active cell division (e.g., shoot tips, callus).
      • Concentration & Duration: Test a range (e.g., 0.001% for 4 days).
      • Penetration: Consider adding a surfactant like Tween-20 (0.01-0.1%) to improve contact and uptake.

References

Toxicity Profiles: Oryzalin vs. Colchicine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in mechanism and toxicity between these two compounds.

Feature Oryzalin Colchicine
Primary Use Herbicide; plant polyploidy induction in research [1] Pharmaceutical (gout, FMF); plant polyploidy induction [2] [1]
Molecular Mechanism Binds to tubulin, inhibiting microtubule polymerization [3] Binds to tubulin, preventing microtubule assembly [2] [4]
Specific Cellular Effects Causes nodulation of the endoplasmic reticulum and changes to the Golgi apparatus [5] Arrests cells in metaphase; inhibits neutrophil migration and degranulation [4]
Human/Mammalian Toxicity Lower acute toxicity; shows reproductive toxicity in in vitro models [6] Highly toxic; narrow therapeutic index [2]

| Lethal Dose (Mammals) | Information not readily available in search results | Human: >0.5 mg/kg can be fatal [2] [7]. Dog: Lowest reported lethal dose is 0.13 mg/kg [8] | | Toxicity Phases | Not applicable | Phase 1 (10-24h): GI symptoms (nausea, vomiting, diarrhea) [2] [4] [7]. Phase 2 (1-7 days): Multi-organ failure, bone marrow suppression, shock [2] [4] [7]. Phase 3 (>7 days): Recovery if patient survives [2] [7] |

Colchicine-Specific Clinical Management

Given its high toxicity, colchicine poisoning requires specific clinical awareness.

  • Risk Assessment by Ingested Dose [7]:

    • < 0.5 mg/kg: Typically causes gastrointestinal symptoms.
    • 0.5 - 0.8 mg/kg: Causes systemic toxicity with a mortality rate of approximately 10%.
    • > 0.8 mg/kg: Leads to cardiovascular collapse and multi-organ failure, with a mortality rate approaching 100%.
  • Management Protocol: No specific antidote is commercially available. Treatment is primarily supportive and includes:

    • Gastrointestinal Decontamination: Administer activated charcoal, especially for ingestions >0.5 mg/kg, if the patient presents early [7].
    • Supportive Care: Aggressive fluid resuscitation for hypovolemic shock, correction of electrolyte imbalances, and management of sepsis [2] [7].
    • Myelosuppression Management: Use of granulocyte colony-stimulating factor (e.g., filgrastim) to address leukopenia [4].

Experimental Considerations for Researchers

For laboratory work, understanding the practical differences is crucial for safety and protocol design.

  • Choice for Polyploidy Induction: this compound is often preferable for in vitro chromosome doubling in plants. It is effective at much lower concentrations (e.g., 0.001%) and is generally less phytotoxic than colchicine, which requires a tenfold higher concentration for the same effect [1] [9] [10].
  • Handling and Safety: Colchicine's high human toxicity demands extreme caution, use of personal protective equipment (PPE), and strict procedures to prevent accidental ingestion or exposure [2] [7]. While this compound is safer to handle, its potential as an endocrine disruptor and reproductive toxicant, as shown in in vitro studies, warrants careful use [6].

The following diagram illustrates the critical differences in how these two chemicals affect cellular structures.

G cluster_this compound This compound cluster_colchicine Colchicine compound Chemical Compound This compound Herbicide / Research Chemical compound->this compound  Plant & Cellular  Applications colchicine Human Pharmaceutical (Ancient Drug) compound->colchicine  Human & Mammalian  Systems o_mech Mechanism: Binds Tubulin Inhibits Microtubule Polymerization This compound->o_mech o_effect1 Primary Effect: Depolymerizes Microtubules o_mech->o_effect1 o_effect2 Unique Secondary Effect: Causes ER Nodulation Alters Golgi Morphology o_effect1->o_effect2 o_tox Toxicity Profile: Lower mammalian acute toxicity Potential reproductive toxicant o_effect2->o_tox c_mech Mechanism: Binds Tubulin Disrupts Microtubule Network colchicine->c_mech c_effect1 Cellular Effects: Arrests Mitosis (Metaphase) Impairs Protein Assembly Decreases Cell Motility c_mech->c_effect1 c_effect2 Clinical Effects: Inhibits Neutrophil Migration & Degranulation c_effect1->c_effect2 c_tox Toxicity Profile: Highly toxic to humans/mammals Narrow therapeutic index Multi-organ failure potential c_effect2->c_tox

Frequently Asked Questions (FAQs)

Q1: Why is this compound often recommended over colchicine for inducing polyploidy in plants? this compound has a higher affinity for plant tubulin, making it effective at concentrations 10 to 100 times lower than those required for colchicine [1] [9]. This leads to less phytotoxicity (damage to plant tissue) and higher induction rates of polyploidy [1] [10]. Furthermore, from a safety perspective, this compound is a herbicide with lower mammalian toxicity compared to the highly toxic pharmaceutical colchicine, making it a safer choice for laboratory personnel to handle [2] [1].

Q2: What are the "this compound bodies" mentioned in some literature? "this compound bodies" are a specific, reversible morphological change in the endoplasmic reticulum (ER) where the normal cortical ER network takes on a nodulated appearance. This effect is unique to this compound and is not seen with other microtubule-disrupting agents like trifluralin or colchicine [5]. This finding is critical for researchers as it indicates that this compound has off-target effects on cellular organelles beyond its action on microtubules.

Q3: What is the most critical period to monitor after a suspected colchicine overdose? The first 24 to 72 hours are most critical. While severe gastrointestinal symptoms (Stage 1) may develop within hours, the life-threatening multi-organ dysfunction (Stage 2) typically occurs between 24 hours and 7 days after ingestion [2] [4] [7]. Patients must be monitored in an intensive care setting during this period for complications such as bone marrow suppression, shock, respiratory failure, and cardiac arrhythmias.

References

Understanding Vitrification in Polyploidy Induction

Author: Smolecule Technical Support Team. Date: February 2026

Vitrification is a physiological disorder in tissue culture where plants appear glassy, swollen, and often translucent due to excessive water accumulation and poor lignification [1]. It can be a significant issue in polyploidy induction protocols.

The table below summarizes potential causes and solutions based on the research:

Potential Cause Supporting Evidence from Literature Suggested Remedial Action
Imbalance of Growth Regulators The use of auxins (e.g., NAA) and cytokinins (e.g., BAP) is common in regeneration media [1]. An imbalance can lead to abnormal development. Optimize the concentration and ratio of NAA and BAP in the culture media. Consider reducing cytokinin levels [1] [2].
Type and Concentration of Cytokinin In Java Ginseng, media without hormones produced the most vigorous plantlets, while those with cytokinins (like 6-BA) sometimes resulted in weaker growth or callus formation [2]. Test different cytokinins or use lower concentrations. A hormone-free medium after polyploidy induction may be beneficial for some species [2].
Gelling Agent Concentration While not directly stated in the results, this is a well-established factor. A low agar concentration leads to high water availability in the medium. Increase the concentration of the gelling agent (e.g., agar) to reduce medium water potential and tissue water uptake.
Carbon Source Availability This is a standard tissue culture practice to correct vitrification. Ensure the medium has a sufficient and usable carbon source (e.g., sucrose).
Cultural Conditions High humidity within culture vessels promotes vitrification. Increase light intensity and ensure proper gas exchange by using vented lids or porous sealing tapes.

Experimental Protocol for Oryzalin-Induced Polyploidization

The search results describe a protocol for inducing polyploidy in Garden Balsam (Impatiens balsamina L.), which you can adapt [1]. The workflow below summarizes the key stages of a typical this compound-induced polyploidization experiment, from seed treatment to in-vitro regeneration.

Start Seed Treatment A Treat seeds with this compound (0%, 0.01%, 0.02%) Start->A B Plant seedlings in field for M4 seed generation A->B C Gamma irradiation of M4 seedlings (0, 5, 10, 15 Gy) B->C D Collect M5 seeds for in-vitro study C->D E In-vitro Culture D->E F Germinate on media with Gibberellin (0.01 ppm) E->F G Use leaf sections as explants F->G H Culture on MS media with NAA (0.5 ppm) and BAP (0.5 ppm) G->H I Shoot regeneration after 6 weeks (MONITOR FOR VITRIFICATION) H->I J Chromosome count reveals mixoploid (M5 plants) I->J

Key Methodology Details [1]:

  • Medium: Murashige and Skoog (MS) medium is used.
  • Growth Regulators: The medium is supplemented with 0.5 ppm NAA (an auxin) and 0.5 ppm BAP (a cytokinin).
  • Culture Observation: Shoots regenerate approximately 6 weeks after culture, which is the stage where vitrification was observed.
  • Ploidy Verification: Chromosome counts of the resulting plants (M5 generation) showed mixed ploidy (mixoploid).

Key Takeaways for Your Troubleshooting Guide

  • Hormone Balance is Critical: The cited research specifically used a combination of NAA and BAP, and noted vitrification as an outcome [1]. Your primary focus should be on testing different ratios and concentrations of these, and other, growth regulators.
  • Consider a Multi-Stage Approach: The successful protocol for Java Ginseng used a hormone-free medium for the initial regeneration of axillary buds, which produced the most vigorous plantlets [2]. You could investigate separating the polyploidy induction phase from the regeneration phase.
  • Validate with Controls: Always include control plants that undergo the same in vitro process but without the this compound treatment. This helps determine if vitrification is caused by the mutagen or the base culture conditions.

References

oryzalin vs colchicine polyploidy efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Properties

The following table compares the fundamental characteristics of oryzalin and colchicine.

Property This compound Colchicine
Chemical Nature Dinitroaniline herbicide [1] Natural alkaloid from Colchicum autumnale [2]
Mechanism of Action Binds to plant tubulin, disrupting microtubule polymerization [1] [2] Binds to tubulin, interfering with spindle formation during mitosis [2]
Typical Working Concentration Low (e.g., 0.001% - 0.01% w/v) [3] [2] High (e.g., 0.05% - 0.4% w/v) [4] [5]
Relative Toxicity Generally lower cytotoxicity in plants [6] [2] Higher toxicity; can cause more plant damage and sterility [4] [2]

The mechanism of polyploidy induction for both chemicals is summarized in the diagram below.

G Start Plant Cell Division Cycle This compound This compound Treatment Start->this compound Colchicine Colchicine Treatment Start->Colchicine Mechanism Disrupts Microtubule Polymerization This compound->Mechanism Colchicine->Mechanism Result Failed Chromosome Segregation Mechanism->Result End Polyploid Cell Formation Result->End

Comparative Efficiency Across Plant Species

Evidence from recent studies shows that the success of each agent varies significantly. The table below summarizes experimental outcomes in different plant species.

Plant Species Effective Agent & Protocol Key Outcomes & Efficiency Citation

| Borage (Borago officinalis) | This compound In vitro treatment | Successful induction of stable tetraploids, verified by flow cytometry. | [1] | | Callisia fragrans | This compound In vitro treatment | Induced polyploids showed enhanced accumulation of medicinal metabolites and superior antioxidant/antimicrobial activity. | [6] | | Lysimachia xiangxiensis | This compound 0.001% for 4 days | Achieved 100% induction rate. Higher concentrations/durations reduced survival. | [3] | | Thyme (Thymus vulgaris) | This compound 20 µM for 24 hours | Achieved 7.5% tetraploid induction. Plants had larger leaves and higher thymol content (48% vs 30%). | [2] | | Raspberry 'Prelude' (Rubus idaeus) | Colchicine 160 mM for 96h (in vitro) or 10 mM for 8h (root dip) | Successful tetraploid induction. This compound did not succeed in inducing polyploidy in this study. | [7] | | Teak (Tectona grandis) | Colchicine 30 µM for 5 days | More effective than this compound for parameters like growth rate, internode length, and leaf area. | [8] [9] | | Cyclocarya paliurus | Colchicine 0.4% for 4 days | Optimal protocol achieved a 39.6% octoploid induction rate. | [4] |

Representative Experimental Protocols

Here are detailed methodologies from two studies that successfully induced polyploidy.

This compound Treatment on Thymus vulgaris (Thyme)

This protocol resulted in tetraploid plants with significantly enhanced traits for pharmaceutical use [2].

  • Explant Type: In vitro shoot explants.
  • Treatment Medium: Liquid MS medium supplemented with 20 µM this compound.
  • Procedure: Explants were immersed in the treatment medium and agitated on a shaker for 24 hours.
  • Post-Treatment: Explants were rinsed thoroughly with sterile water and transferred to a solid regeneration medium (MS basal medium with sucrose and agar).
  • Identification: Ploidy level was confirmed using flow cytometry.
Colchicine Treatment on *Cyclocarya paliurus*

This protocol was optimized to achieve a high rate of polyploidy induction in woody plants [4].

  • Explant Type: Whole seedlings (both diploid and tetraploid provenances were used).
  • Treatment Method: Seedlings were treated with a 0.4% colchicine solution for 4 days.
  • Post-Treatment: Seedlings were washed and transferred to a greenhouse for acclimatization and further growth.
  • Identification: Ploidy levels of surviving seedlings were determined by flow cytometry and chromosome counting, showing a polyploid induction rate of up to 39.6%.

Summary for Research Decisions

When choosing between these agents for your research, consider the following practical insights:

  • Start with this compound for medicinal plants where lower toxicity is desired and the goal is to enhance secondary metabolite production [6] [2].
  • Consider colchicine for challenging species like some woody plants or fruits where this compound has failed, as it has a broader history of use [4] [7].
  • Optimization is critical: There is no universal best concentration or duration. The most effective protocol must be determined empirically for each species and explant type. Generally, this compound requires much lower concentrations than colchicine [3] [2].

References

oryzalin vs trifluralin microtubule inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

Oryzalin and trifluralin are both dinitroaniline herbicides that specifically inhibit microtubule polymerization in plants and protozoans [1] [2] [3]. Their action is highly specific, as they do not appreciably affect animal microtubules [4].

  • Binding Site: Both herbicides primarily bind to α-tubulin [1]. Mutations in α-tubulin, particularly at residues like Arg-243-Met and Val-202-Phe, are the most common cause of resistance [1] [3].
  • Mode of Action: They disrupt the dynamic instability of microtubules by a substoichiometric endwise mechanism, meaning a small number of herbicide-tubulin complexes can cap and depolymerize microtubules from their ends [5].

The following diagram illustrates the established mechanism by which these inhibitors disrupt microtubule function.

G Inhibitor This compound/Trifluralin AlphaTubulin α-Tubulin Inhibitor->AlphaTubulin Binds to Depolymerization Microtubule Depolymerization Inhibitor->Depolymerization Induces Heterodimer α-β-Tubulin Heterodimer AlphaTubulin->Heterodimer Forms with BetaTubulin β-Tubulin BetaTubulin->Heterodimer Forms with MTPolymer Microtubule Polymer Heterodimer->MTPolymer Polymerizes into MTPolymer->Depolymerization MitosisDisruption Disrupted Mitosis & Cell Division Depolymerization->MitosisDisruption

Key Experimental Data and Protocols

Here are the experimental contexts and effective concentrations for different applications.

Application Organism/Cell Type Effective Concentration Treatment Duration Key Outcome

| In Vitro Chromosome Doubling [6] | Beta vulgaris (beet) ovule culture | this compound: 1 µM Trifluralin: 10 µM | Not specified | Production of diploid plants | | Microtubule Depolymerization [7] | Arabidopsis thaliana roots | this compound: 200 - 400 nM | 4 - 6 hours | Cortical microtubule depolymerization | | Antiprotozoan Activity | | | | | | - Toxoplasma gondii (in HFF cells) [2] | Mammalian host cells | this compound: IC₅₀ = 0.25 µM | 72-120 hours (plaque assay) | Inhibition of parasite proliferation | | - Leishmania mexicana (promastigotes) [8] | Protozoan culture | Trifluralin: Active | Not specified | Inhibition of proliferation | | - Plasmodium falciparum (malaria parasite) [8] | Protozoan culture | Trifluralin: Active | Not specified | Inhibition of proliferation |

How to Choose for Your Research

Your choice between this compound and trifluralin will depend on your experimental system and goals.

  • For highly potent microtubule disruption in plant cell biology, especially where lower concentrations are desired, This compound is often the preferred choice due to its higher binding affinity [5].
  • For antiprotozoal research, particularly against Leishmania or Plasmodium, trifluralin has a more established track record and more extensive literature [1] [8].
  • For chromosome doubling in plant tissue culture, both are effective, but you must optimize the concentration. This compound is effective at lower concentrations (1 µM), while trifluralin requires a higher dose (10 µM) [6].

References

validating tetraploidy flow cytometry chromosome count

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Ploidy Analysis

The core of validating tetraploidy lies in a well-established flow cytometry protocol that uses DNA staining to measure cellular DNA content. The following workflow outlines the key steps, from cell preparation to data analysis.

G cluster_controls CRITICAL: Include Control Strains Start Start: Cell Culture & Harvesting Fix Cell Fixation (70% Ethanol) Start->Fix Prep Cell Preparation (Wash, Sonicate to prevent clumping) Fix->Prep Stain DNA Staining (RNase A + Propidium Iodide) Prep->Stain Run Flow Cytometry Data Acquisition Stain->Run Gate Data Analysis: Gating & Peak Identification Run->Gate Compare Compare G1 Peaks: Validate vs. Controls Gate->Compare End Tetraploidy Validated Compare->End C1 Known Diploid (2N) Control C1->Compare C2 Known Tetraploid (4N) Control C2->Compare C3 Unstained Control C3->Compare

The key to this protocol is the comparison of fluorescence intensity. A validated tetraploid (4N) population should have a G1 peak with approximately twice the fluorescence intensity of a diploid (2N) control's G1 peak [1] [2].

Expected Data and Interpretation

When you run your samples, you will generate histograms. The table below summarizes the expected outcomes for your experimental and control samples.

Sample Type Expected G1 Peak Position (Relative Fluorescence) Expected G2/M Peak Position Key Interpretation
Diploid Control (2N) 200 (Baseline) ~400 Confirms protocol is working correctly [1].
Tetraploid Control (4N) 400 ~800 Positive control; G1 peak is exactly twice the fluorescence of the 2N control [1].
Validated Tetraploid Sample ~400 ~800 G1 peak aligns with the 4N control, confirming tetraploidy [1].
Mixed Population (2N & 4N) Peaks at 200 and 400 Peaks at ~400 and ~800 Indicates sample heterogeneity; two distinct cell populations are present [1].

Critical Experimental Factors for Success

Several technical factors are crucial for obtaining clean, publishable data:

  • Cell Preparation and Viability: The sample must be a single-cell suspension to avoid clogging the instrument and to ensure each laser reading comes from one cell. Process tissues appropriately and use filtration if needed. Also, include a viability dye or gate out dead cells, as they can non-specifically bind dye and obscure results [3] [4].
  • Gating Strategy: A logical gating strategy is non-negotiable for clean data.
    • FSC vs. SSC: First, gate on the main cell population based on size (Forward Scatter, FSC) and granularity (Side Scatter, SSC) to exclude debris [4] [5].
    • Singlets Gate: Use FSC-Area vs. FSC-Height (or Width) to gate on single cells. This excludes cell doublets or clumps that would be misinterpreted as a single cell with high DNA content, leading to false positives for tetraploidy [4] [2].
    • DNA Content Analysis: Finally, analyze the propidium iodide fluorescence histogram of this gated single-cell population [4] [5].
  • Appropriate Controls: As shown in the diagram, controls are essential for validation. An unstained control helps set the baseline for autofluorescence. The known diploid and tetraploid controls are required to create a "genome size ladder" against which your experimental samples are measured [1].

Summary and Further Considerations

The protocols from [1] and [2] provide a solid, peer-reviewed foundation for validating tetraploidy. The most critical aspect of your comparison guide will be the side-by-side analysis of control and sample histograms, focusing on the relative positions of the G1 peaks.

For your publication-quality guide, I suggest you:

  • Run the protocols exactly using the controls to generate your own definitive comparative data.
  • Provide raw histogram plots for both controls and samples in your guide, as this visual evidence is the most compelling for comparison.
  • Explicitly document your gating strategy with plots for each step to demonstrate rigorous data analysis [4] [5].

References

oryzalin binding affinity plant vs animal tubulin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence of Selective Binding

The following table summarizes key experimental findings that quantify oryzalin's binding affinity and its effects on microtubule polymerization in plant versus animal systems.

Experimental Measure Plant Tubulin (Rosa sp. culture cells) Animal Tubulin (Bovine brain) Citation
Apparent Binding Affinity (Kapp) ( 1.19 \times 10^5 \text{M}^{-1} ) No appreciable binding detected [1] [2]
Inhibition Constant (Ki) ( 2.59 \times 10^{-6} \text{M} ) No inhibition observed [1] [2]
Cellular Effect Depolymerizes microtubules at ( 1.0 \times 10^{-7} \text{M} ) No microtubular rearrangements [1] [2]

Molecular Basis for Selectivity

The selective action of this compound is not due to a complete lack of interaction with animal tubulin, but rather to critical differences in the amino acid composition of the binding site on α-tubulin.

  • Binding Site Location: Computational and genetic evidence indicates that this compound binds to a specific site on α-tubulin, later proposed to be the same site as the natural product pironetin [3] [4].
  • Key Residue Differences: Susceptible organisms (plants and certain protozoa) have a valine (Val) or isoleucine (Ile) at position 202 in α-tubulin. In contrast, non-susceptible organisms (like vertebrates) have a phenylalanine (Phe) at this position. The smaller Val/Ile residue creates a cavity that accommodates this compound, while the larger Phe residue sterically hinders binding [3].
  • Resistance Mutations: Mutations in the α-tubulin gene that confer resistance to this compound in plants and parasites, such as V202F or L136F, are located within this proposed binding pocket and further confirm its role [3] [4].

The diagram below summarizes the mechanism underlying this compound's selectivity.

G Ory This compound Bind Binding Pocket Ory->Bind Fits into PlantTub Plant α-Tubulin (Small residue, e.g., Valine, at position 202) PlantTub->Bind Provides access to AnimalTub Animal α-Tubulin (Large residue, Phenylalanine, at position 202) AnimalTub->Bind Sterically blocks Effect Microtubule Depolymerization Bind->Effect Results in NoEffect No Effect on Microtubules Bind->NoEffect Prevents

Key Experimental Protocols

The quantitative data in the first table is derived from classic in vitro experiments. The methodology for one of the foundational studies is outlined below.

Protocol: Ligand Binding & Polymerization Inhibition Assay [1] [2]
  • Tubulin Preparation: Isolate tubulin from cultured cells of Rosa sp. (plant) and from bovine brain (animal).
  • Binding Assay:
    • Incubate tubulin with radioactive [¹⁴C]-oryzalin.
    • Separate the tubulin-oryzalin complex from unbound this compound (e.g., using gel filtration or sedimentation).
    • Measure the amount of radioactive this compound bound to tubulin to calculate the apparent affinity constant (Kapp).
  • Polymerization Assay:
    • Induce microtubule polymerization in vitro using a stabilizing agent like taxol.
    • Monitor the polymerization reaction in real-time by turbidimetry (light scattering).
    • Add this compound at different concentrations and measure the degree of inhibition, calculating the inhibition constant (Ki).

Implications for Research and Development

The selective binding of this compound has significant practical applications:

  • Plant Cell Biology: this compound is widely used in laboratories as a microtubule-disrupting agent to study the cytoskeleton's role in cell division and morphogenesis in plants [1].
  • Plant Breeding: It is an effective and safer alternative to colchicine for inducing polyploidy in crops, which can lead to larger flowers, enhanced stress tolerance, and other desirable traits [5] [6].
  • Drug Discovery: The compound's ability to selectively disrupt microtubules in protozoan parasites (like Toxoplasma gondii) but not human cells makes it a lead compound for developing antiparasitic drugs [3] [4].

References

oryzalin ethofumesate simultaneous detection HPLC

Author: Smolecule Technical Support Team. Date: February 2026

RP-HPLC Method for Oryzalin and Ethofumesate

The following table summarizes the core conditions and validation parameters of the RP-HPLC method as described in the research paper [1].

Parameter Description
Analytes This compound and Ethofumesate
Matrix Soil and Water
Sample Preparation Liquid-liquid extraction (LLE) with dichloromethane (water) and acetone:methanol mixture (soil), followed by solid-phase extraction (SPE) cleanup [1].
Instrumentation RP-HPLC (specific model not detailed)
Mobile Phase Methanol:Water (70:30, v/v) [1]
Flow Rate Not explicitly stated
Detection Wavelength 280 nm [1]
Linearity Correlation coefficient = 0.99 [1]
Precision (% RSD) This compound: 1.73%; Ethofumesate: 1.55% [1]
Limit of Quantification (LOQ) This compound: 0.005 mg/g; Ethofumesate: 0.002 mg/g [1]
Recovery (Soil) This compound: 79.80-90.52%; Ethofumesate: 75.58-86.04% [1]
Recovery (Water) This compound: 83.50-95.92%; Ethofumesate: 82.28-94.60% [1]

The experimental workflow for this method, from sample collection to analysis, can be visualized as follows:

SampleCollection Sample Collection WaterPrep Water Sample Prep LLE with Dichloromethane SampleCollection->WaterPrep SoilPrep Soil Sample Prep Extraction with Acetone:Methanol SampleCollection->SoilPrep SPE Solid-Phase Extraction (SPE) Cleanup WaterPrep->SPE SoilPrep->SPE HPLC RP-HPLC Analysis Mobile Phase: Methanol:Water (70:30) Detection: 280 nm SPE->HPLC Data Data & Quantification HPLC->Data

Method Overview and Applications

The developed method was validated for its performance in specific environmental matrices.

  • Method Utility: The researchers concluded that this is a sensitive and reliable method suitable for the routine high-throughput detection and determination of this compound and ethofumesate residues [1].
  • Key Advantages: The method demonstrates satisfactory performance in terms of linearity, precision, and accuracy for both compounds in complex matrices like soil and water, which is crucial for environmental monitoring and regulatory analysis [1].

Considerations for Your Research

When evaluating this method for your own work, please consider the following:

  • Instrument Calibration: The original study does not detail the specific HPLC instrument, column dimensions, or flow rate used. You will need to optimize these parameters based on your available equipment to achieve the reported separation.
  • Matrix Effects: The extraction and cleanup procedures are specific to "Pantnagar soil and water" [1]. The efficiency might vary with different soil types or water sources, so a verification step using your own samples is recommended.
  • Contemporary Context: This method was published in 2021 [1]. While the fundamental HPLC technique remains valid, it is always good practice to search for any more recent applications or technological advancements that could refine the process.

References

oryzalin-induced polyploidy morphological validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Morphological & Physiological Traits

The following table summarizes the key morphological and physiological changes observed in oryzalin-induced polyploids across various plant species, as reported in recent studies.

Plant Species Ploidy Level Induced Key Morphological Traits Key Physiological Traits Stomatal Characteristics Confirmation Method

| Callisia fragrans [1] | Tetraploid | Information not focused/available in search results. | - Enhanced bioactivities: Greater antioxidant, antimicrobial (vs. MRSA), anti-inflammatory (COX-1/2 downregulation).

  • Cytoprotective: Protected HT-29 cells from oxidative stress at 25 µg/mL. | Information not specified. | Flow cytometry [1] | | Lysimachia xiangxiensis [2] | Triploid (VT3) | - "Gigas" effect: Longer vines, larger, thicker leaves.
  • More compact growth. | - Enhanced photosynthesis: Higher chlorophyll, net photosynthesis rate, stomatal conductance, intercellular CO₂.
  • Reduced flavonoid content. | Larger guard cells, lower stomatal density. | Flow cytometry, Chromosome counting [2] | | Borago officinalis (Borage) [3] | Tetraploid | - Thicker, darker green leaves.
  • Increased trichome density.
  • Distinct growth habit. | Information not specified. | Significantly enlarged stomata with reduced density. | Flow cytometry, Light/Confocal microscopy [3] | | Celosia argentea [4] | Octoploid (from tetraploid) | - Larger stem/leaf thickness & area.
  • Altered inflorescence.
  • More compact growth. | - Enhanced chlorophyll content.
  • Altered photosynthetic efficiency. | Increased stomatal size, reduced stomatal density. | Flow cytometry, Chromosome counting [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments commonly used in the morphological and cytological validation of polyploids.

Flow Cytometry for Ploidy Analysis

This is a standard and reliable method for confirming ploidy levels [3].

  • Sample Preparation: A small leaf sample (approx. 1 cm²) is chopped with a sharp razor blade in a Petri dish containing 1 mL of Otto I buffer (0.1 M citric acid, 0.5% Tween 20) [4].
  • Filtration: The resulting crude suspension is filtered through a nylon mesh (e.g., 50 μm pore size) to remove debris [4].
  • Staining: The filtrate is treated with a fluorescent dye, such as DAPI, by adding 1 mL of Otto II buffer containing the dye (e.g., 2 µg/mL DAPI) [4].
  • Analysis: The sample is run through a flow cytometer (e.g., Partec PAS). A minimum of 5,000-7,000 nuclei are typically recorded, and histograms of relative DNA content are generated. The ploidy level is determined by comparing the peak positions of treated samples with a diploid control [4].
Stomatal Analysis

Changes in stomatal size and density are a strong indicator of polyploidy [2] [3] [4].

  • Imprinting: The abaxial (lower) surface of a mature leaf is used. Nail polish or a similar substance is gently applied to the leaf surface and allowed to dry, creating a clear impression [2].
  • Microscopy: The dried impression is carefully peeled off and placed on a microscope slide. It is then observed under a light microscope at a set magnification (e.g., 400x) [2].
  • Measurement & Counting:
    • Stomatal Density: The number of stomata is counted in several random fields of view. Density is calculated as the average number of stomata per unit area (e.g., per mm²) [2].
    • Stomatal Size: The length and/or width of the guard cells are measured for a number of stomata (e.g., 20 per plant) using microscope-calibrated software [2].
Chromosome Counting

This is a direct method for confirming chromosome number [2] [4].

  • Root Tip Collection: Root tips are collected from newly grown roots.
  • Pre-treatment & Fixation: Root tips are pre-treated with a solution like 2 mM 8-hydroxyquinoline for several hours at room temperature to arrest cell division at metaphase. They are then fixed in a 3:1 (v/v) mixture of 100% ethanol and glacial acetic acid [2].
  • Hydrolysis & Staining: Fixed root tips are hydrolyzed in 1 M HCl at 60°C, then stained with acetocarmine or another suitable stain [2].
  • Squashing & Observation: The meristematic region of a root tip is placed on a glass slide, dissected, and a cover slip is applied. The tip is gently squashed under the cover slip and observed under a high-magnification oil-immersion microscope lens. Chromosomes in well-spread metaphase cells are counted [2].

Experimental Workflow for this compound-Induced Polyploidy

The diagram below illustrates the logical sequence from polyploid induction to final validation, integrating the protocols described above.

G Start Start: Plant Material Selection (e.g., nodal segments, embryos) A This compound Treatment (Concentration & Duration Vary by Species) Start->A B Plantlet Regeneration on Culture Medium A->B C Initial Survival Screening B->C D Flow Cytometry Analysis C->D E Confirmed Polyploid Line D->E I Chromosome Counting (Direct Confirmation) D->I F Morphological & Physiological Validation E->F E->I G Stomatal Analysis (Size ↑, Density ↓) F->G H Leaf & Growth Traits ('Gigas' Effect, Chlorophyll ↑) F->H J End: Validated Polyploid Plant G->J H->J I->J

This workflow provides a visual guide to the multi-stage validation process, from initial treatment to final confirmation through multiple complementary techniques.

Research Implications and Considerations

The consistent findings across these studies demonstrate that this compound-induced polyploidy is a powerful tool for plant breeding and biotechnology. The observed 'gigas' effect and altered stomatal characteristics serve as reliable preliminary morphological markers. Furthermore, the potential for enhanced production of bioactive compounds, as seen in Callisia fragrans, is particularly promising for pharmaceutical and cosmetic applications [1].

When designing your own experiments, note that the optimal this compound concentration and treatment duration are highly species-dependent. For instance, successful induction in Lysimachia used a 0.001% solution for 4 days [2], while Celosia required 40 µM for 24 hours [4]. A pilot study to optimize these parameters is recommended.

References

oryzalin stomatal size density ploidy verification

Author: Smolecule Technical Support Team. Date: February 2026

Stomatal Changes in Oryzalin-Induced Polyploids

The table below summarizes the experimental findings from recent studies on different plant species, showing how this compound-induced polyploidy affects stomatal size and density compared to their diploid counterparts.

Plant Species Stomatal Size Change Stomatal Density Change Ploidy Verification Method Citation
Borago officinalis (Borage) Significantly enlarged Significantly reduced Flow Cytometry [1]
Physalis ixocarpa (Husk Tomato) Smaller stomata Lower stomatal index Cytological Analysis (Chromosome count) [2]
Grapevine Rootstocks (41 B, Fercal) Stomatal sizes increased Stomatal densities decreased Flow Cytometry & Chromosome Count [3]

Experimental Protocols for Key Findings

For researchers seeking to replicate or understand these studies, here is a detailed look at the methodologies used in the key experiments cited above.

Borage (Borago officinalis)
  • Polyploidy Induction: Tetraploidy was induced in vitro by treating explants with this compound [1].
  • Ploidy Verification: The establishment of stable tetraploid lines was confirmed using flow cytometry. This technique measures the DNA content of cell nuclei, providing a precise and reliable confirmation of ploidy level [1].
  • Stomatal Analysis: Morphometric analysis of stomata was performed using light microscopy and confocal microscopy. These methods allow for detailed measurement of stomatal dimensions and density on the leaf epidermis [1].
Husk Tomato (Physalis ixocarpa)
  • Polyploidy Induction: Germinated seeds with radicles <0.5 cm were treated with this compound solutions (concentrations of 0.08%, 0.12%, 0.16%, and 0.20%) for 24 hours in darkness [2].
  • Ploidy Verification: Ploidy level was confirmed through cytological analysis. This involved using the squash technique on root tip cells to visualize and count chromosomes under a microscope, directly confirming the doubling of the chromosome set [2].
  • Stomatal Analysis: Epidermal impressions were taken from both leaf surfaces using clear nail polish. The impressions were mounted on slides and observed under a microscope, where stomata and epidermal cells were counted and measured [2].

The experimental workflow from treatment to final verification can be visualized as follows:

G Start Start: Germinated Seeds or In Vitro Explants A This compound Treatment Start->A B Plant Growth A->B C Stomatal Analysis (Microscopy/Epidermal Impressions) B->C D Ploidy Verification C->D E Confirmed Polyploid D->E

Key Insights for Researchers

The compiled data reveals two critical points for your research:

  • Consistent Phenotypic Response: The phenomenon of larger stomata with lower density is a common, though not universal, indicator of successful polyploidy induction across species. This is often part of a broader "gigas" effect that includes thicker, darker green leaves [1] [3].
  • Verification is Crucial: While stomatal characteristics are a useful preliminary screening tool, direct verification of ploidy is essential. Relying solely on stomatal phenotyping can be misleading, as seen in the Husk Tomato study, and must be confirmed with robust methods like flow cytometry or chromosome counting [2] [3].

References

oryzalin alternative colchicine plant biotechnology

Author: Smolecule Technical Support Team. Date: February 2026

Oryzalin vs. Colchicine at a Glance

Feature This compound Colchicine
Chemical Type Dinitroaniline herbicide [1] [2] Natural alkaloid from Colchicum autumnale [3]
Primary Mechanism Binds to plant tubulin, inhibiting microtubule polymerization [4] [2] Binds to tubulin, prevents spindle microtubule formation [3] [5]
Binding Affinity High affinity for plant tubulin (Kd = 117 nM) [4] Lower affinity for plant tubulin [3]
Typical Working Concentration Very low (e.g., 0.001% - 0.01%) [6] 10x higher than this compound (e.g., 0.01% - 0.1%) [6]
Toxicity Considered less toxic for human use and to plant tissues [6] Highly toxic to humans and can cause undesirable mutagenic effects in plants [3] [6]
Key Advantage High efficacy with lower phytotoxicity and better regeneration rates [6] Widely available and historically the most common agent [3]

Experimental Evidence and Protocols

The superiority of this compound is not just theoretical but is supported by experimental success across various plant species. Here is a summary of key findings and methodologies.

Supporting Research and Efficacy Data
  • Direct Comparison in Lilium and Nerine: A foundational study found that in-vitro treatment with this compound at concentrations between 0.001% and 0.01% was less inhibitory to plant regeneration and resulted in a higher number of polyploid plants than colchicine, which required a tenfold higher concentration to achieve similar results [6].
  • Successful Induction in Borage (Borago officinalis): Recent research has successfully used this compound to induce stable tetraploidy in borage, a medicinal herb. The study reported resulting plants with the typical "gigas" effect, such as thicker, darker green leaves and enlarged stomata [1].
  • Species-Specific Outcomes in Raspberry (Rubus): A 2023 study highlighted that the effectiveness can depend on the species and method. While colchicine successfully induced tetraploidy in the raspberry cultivar 'Prelude', this compound treatments in this specific case did not succeed. This underscores the importance of optimizing protocols for each plant [7].
Detailed Experimental Workflow

A generalized in vitro polyploidy induction protocol, synthesized from the research, involves several key stages. The workflow for this process is outlined below.

cluster_application Key Application Parameters Start Start: Select Explant Sterilize Surface Sterilization Start->Sterilize Culture Establish In Vitro Culture Sterilize->Culture Apply Apply Anti-Mitotic Agent Culture->Apply Recover Recovery and Regeneration Apply->Recover OryzalinConc This compound: 0.001% - 0.01% Apply->OryzalinConc Verify Verify Ploidy Level Recover->Verify Acclimatize Acclimatize Polyploid Plants Verify->Acclimatize Exposure Exposure: 12 - 48 hours ColchicineConc Colchicine: 0.01% - 0.1% Explants Common Explants: Apical Meristems, Seeds, Nodal Segments

The key steps, as illustrated, are:

  • Explant Selection & Sterilization: Young, meristematic tissues like apical meristems, nodal buds, or immature embryos are ideal [1] [7]. They must be surface sterilized (e.g., with ethanol and sodium hypochlorite) to establish an aseptic in vitro culture [1].
  • Treatment Application: Explants are treated with a filter-sterilized solution of this compound or colchicine, often by soaking in a liquid medium [1] [5]. The search results indicate that this compound is effective at concentrations of 30 to 240 µM for 12 to 48 hours [8].
  • Recovery & Regeneration: After treatment, explants are transferred to a solid growth medium without the anti-mitotic agent to recover and regenerate new shoots. Adding cytokinins like kinetin may enhance shoot development [8].
  • Ploidy Verification: Regenerated plants (putative polyploids) must be confirmed. The most reliable method is flow cytometry, which measures DNA content [1] [3]. Chromosome counting and observation of morphological traits (e.g., larger, darker leaves, enlarged stomata) are also used [1] [3].
  • Acclimatization: Verified polyploid plants are transferred from laboratory conditions to soil in a greenhouse or growth chamber [7].

Key Considerations for Researchers

When deciding between these agents for a project, please consider:

  • Superior Efficacy and Safety: this compound's high affinity for plant tubulin allows for effective polyploidy induction at low concentrations, which generally translates to less phytotoxicity (damage to plant tissues) and higher survival and regeneration rates compared to colchicine [6]. It is also a safer alternative for laboratory personnel due to its lower general toxicity [6].
  • Species-Specific Response: No single agent works perfectly for all species. As seen in the raspberry study, a plant may respond to one agent and not the other [7]. Preliminary dose-response experiments are highly recommended.
  • Handling and Disposal: Despite its relative advantage, this compound is still a herbicide. Standard safety procedures for handling chemical agents, including the use of personal protective equipment (PPE) and proper disposal methods, must be followed.

References

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Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.
Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]

Color/Form

Yellow-orange crystals

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

346.09470548 Da

Monoisotopic Mass

346.09470548 Da

Boiling Point

Decomp @ 265 °C

Heavy Atom Count

23

LogP

3.73 (LogP)
log Kow= 3.73 (pH 7)

Odor

No appreciable odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.

Melting Point

137-138 °C
Mp: 141-142 °C /Technical oryzalin/

UNII

662E385DWH

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 245 of 248 companies with hazard statement code(s):;
H317 (99.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (36.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Affects physiological growth processes associated with seed germination.

Vapor Pressure

9.75X10-9 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19044-88-3

Absorption Distribution and Excretion

There is no significant absorption or translocation of oryzalin in soybean plants or in wheat grown as a rotation crop.

Wikipedia

Oryzalin

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
HERBICIDES

General Manufacturing Information

Compatible with many other herbicides and fertilizers.
Compatible with most fertilizers and other wettable powder formulations, if not highly alkaline. Oryzalin is compatible with hard water.
Technical oryzalin /is/ the active ingredient of SURFLAN 75W and AS.

Analytic Laboratory Methods

The analytical method for residue determination requires extraction of the crop tissue or soil with a solvent such as methanol, solvent partition, conversion of the oryzalin to its dimethyl derivative with methyl iodide, and removal of interfering substances on an alumina column. Final measurement is made by GC utilizing an electron affinity detector. The test sensitivity is 25 to 50 ppb.
Determination of oryzalin in crops by using GLC with an ECD. The detection limit is 0.01 ppm. Recoveries were 75-90%.
Product can be analyzed by spectrophotometry (OD Decher and WS Johnson, Anal. Methods Pestic Plant Growth Regul, 1976, 8, 433) or by hplc with uv detection (SD West in Comp Anal Profiles, Ch 9). Residues by gc of a methylated derivative, with ECD; other residue methods briefly reviewed (SD West, loc cit).
In formulated products, adsorption of the bright orange solution of oryzalin in benzene:ethyl acetate is measured at 383 nm after removal of colored impurities...
For more Analytic Laboratory Methods (Complete) data for ORYZALIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions. Decomposed by UV irradiation.
The shelf life of these formulations is more than 2 years.

Dates

Last modified: 08-15-2023
1: Baranauskiene L, Matulis D. Herbicide oryzalin inhibits human carbonic anhydrases in vitro. J Biochem Mol Toxicol. 2017;31(6):10.1002/jbt.21894. doi:10.1002/jbt.21894
2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y
3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.
4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542
5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595
6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003
7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281
8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2
9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874
10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X

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